molecular formula C8H5BrClN3O2 B1313725 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 708213-35-8

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

カタログ番号: B1313725
CAS番号: 708213-35-8
分子量: 290.5 g/mol
InChIキー: RMHRTCYJCAYXMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a specialized chemical intermediate designed for medicinal chemistry and drug discovery research, particularly in developing new therapies for parasitic infections. This multi-functional scaffold is structurally analogous to compounds investigated as potential antileishmanial and antitrypanosomal agents, targeting neglected tropical diseases caused by kinetoplastid parasites . The core 3-nitroimidazo[1,2-a]pyridine structure acts as a prodrug, selectively activated by parasite-specific nitroreductase (NTR) enzymes . This bioactivation generates cytotoxic metabolites, leading to parasitic cell death, while potentially offering a favorable safety profile due to the enzyme's absence in mammalian cells . The reactive 2-(chloromethyl) group provides a versatile handle for synthetic elaboration, allowing researchers to introduce diverse sulfonylmethyl or other functional groups via nucleophilic substitution to optimize solubility, potency, and pharmacokinetic properties . The bromo substituent at the 6-position further enables structure-activity relationship (SAR) exploration through cross-coupling reactions. This makes the compound a valuable building block for generating compound libraries aimed at overcoming the limitations of current anti-infective treatments, such as resistance and toxicity .

特性

IUPAC Name

6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O2/c9-5-1-2-7-11-6(3-10)8(13(14)15)12(7)4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHRTCYJCAYXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties, Stability, and Synthetic Utility of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, particularly in the development of antileishmanial and antitrypanosomal agents, 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS: 708213-35-8) has emerged as a highly versatile, bifunctional heterocyclic scaffold[1]. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system governed by precise electronic push-pull mechanics. This whitepaper deconstructs its physicochemical properties, degradation pathways, and orthogonal reactivity, providing researchers with field-proven, self-validating protocols for its utilization.

Section 1: Physicochemical Profiling & Structural Dynamics

To successfully manipulate this imidazo[1,2-a]pyridine derivative, one must understand the causality behind its electronic distribution. The molecule is defined by three critical functional domains:

  • The 3-Nitro Group (Electronic Linchpin): Acts as a powerful electron-withdrawing group (EWG). It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire heterocycle, making the system highly receptive to single-electron transfer (SET)[2][3].

  • The 2-Chloromethyl Group (Electrophilic/Radical Center): Activated by the adjacent nitro group, this "heterobenzylic" chloride is primed for both standard nucleophilic substitution and complex radical anion cascades[4][5].

  • The 6-Bromo Position (Cross-Coupling Handle): Provides an orthogonal site for transition-metal-catalyzed functionalization, allowing for structural expansion without disrupting the C2 position[4][6].

Quantitative Physicochemical Data

Table 1: Core properties and their experimental implications.

PropertyValueExperimental Rationale / Implication
Molecular Formula C₈H₅BrClN₃O₂Defines exact stoichiometry for complex multi-component reactions[7].
Molecular Weight 290.50 g/mol Critical for precise molar equivalent calculations in catalytic workflows.
Physical State Crystalline SolidFacilitates purification via recrystallization; highly amenable to X-ray crystallography[2].
C2-C(Cl) Bond Energy Weakened (Mesolytic)The proximity to the 3-NO₂ group facilitates rapid mesolytic cleavage upon reduction[2][3].
LogP (Estimated) ~2.5 - 3.0Moderately lipophilic; requires polar aprotic solvents (DMF, DMSO) for optimal solubility during reactions.

Section 2: Stability, Degradation Pathways, and Handling

The very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. A self-validating experimental system must account for these vulnerabilities.

Solvolytic Degradation (Hydrolysis)

The 2-chloromethyl group is highly electrophilic. Exposure to atmospheric moisture or protic solvents—especially under basic conditions—leads to rapid solvolysis, converting the chloromethyl group into a hydroxymethyl artifact.

  • Preventative Action: All reactions targeting the C6 position (e.g., Suzuki-Miyaura) in aqueous media must be strictly optimized (often requiring rapid microwave irradiation) to outpace C2 hydrolysis[1][6].

Photochemical & Thermal Sensitivity

Nitroaromatic compounds are notoriously sensitive to UV light, which can induce unwanted radical formations or nitro-to-nitrite rearrangements.

  • Storage Protocol: The compound must be stored in amber, light-blocking vials at 2–8°C within a desiccator backfilled with argon.

Section 3: Mechanistic Reactivity & Synthetic Applications

The true value of 6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine lies in its orthogonal reactivity. By carefully selecting the reaction conditions, scientists can selectively functionalize either the C2 or C6 positions.

ReactivityLogic Core 6-Bromo-2-(chloromethyl)- 3-nitroimidazo[1,2-a]pyridine C2_Path C2-Chloromethyl Reactivity (LUMO lowered by 3-NO2) Core->C2_Path C6_Path C6-Bromo Reactivity (Oxidative Addition) Core->C6_Path TDAE TDAE / SET Reduction C2_Path->TDAE SRN1 SRN1 Nucleophilic Attack C2_Path->SRN1 Suzuki Pd(0) Catalysis (Suzuki-Miyaura) C6_Path->Suzuki Prod1 C2-Alkylated / Hydroxymalonates TDAE->Prod1 + Electrophile Prod2 C2-Substituted Thio/Carbon Ethers SRN1->Prod2 + Nucleophile Prod3 C6-Aryl Derivatives Suzuki->Prod3 + Arylboronic Acid

Caption: Logical mapping of the orthogonal reactivity pathways of the imidazo[1,2-a]pyridine scaffold.

Pathway A: TDAE-Mediated Radical Anion Generation

Tetrakis(dimethylamino)ethylene (TDAE) is a mild organic electron donor. When reacted with our substrate, TDAE transfers an electron to the nitroaromatic system, forming a radical anion. This triggers the mesolytic cleavage of the C-Cl bond, expelling a chloride ion and leaving a carbon-centered radical. A subsequent electron transfer generates a highly reactive carbanion that readily attacks electrophiles (such as diethyl ketomalonate) to form new azaheterocyclic hydroxymalonate derivatives[2][3].

Pathway B: SRN1 Nucleophilic Substitution

Under Unimolecular Radical Nucleophilic Substitution (SRN1) conditions, the 2-chloromethyl group reacts efficiently with carbon- and sulfur-centered nucleophiles. The radical chain mechanism is sustained by the electron-deficient nature of the imidazopyridine core[4][5].

Pathway C: Palladium-Catalyzed Suzuki-Miyaura Coupling

The 6-bromo position serves as a classic handle for Pd(0) oxidative addition. Despite the electron-withdrawing effect of the 3-nitro group (which can theoretically slow oxidative addition), the C6-Br bond readily undergoes Suzuki-Miyaura cross-coupling with various arylboronic acids to yield 6-aryl derivatives[4][6].

Section 4: Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks.

Protocol 1: TDAE-Mediated C2-Alkylation Workflow

Causality Note: TDAE and its resulting radical anions are hyper-sensitive to triplet oxygen. If oxygen is present, it will rapidly quench the radical anion, leading to hydroperoxide formation and complete reaction failure. Therefore, strictly anaerobic conditions are not merely recommended; they are the fundamental validating parameter of this protocol[2][3].

TDAE_Workflow Prep 1. Substrate & Electrophile Vacuum Dried (1h) Solvent 2. Dissolve in Anhydrous DMF Cool to -20°C Prep->Solvent Reagent 3. Dropwise TDAE Addition (Strict Argon Atmosphere) Solvent->Reagent React 4. Stir at -20°C (1h) Warm to RT (2h) Reagent->React Quench 5. Quench with H2O Extract with EtOAc React->Quench Purify 6. Silica Gel Chromatography (Hexane/EtOAc) Quench->Purify

Caption: Step-by-step self-validating experimental workflow for TDAE-mediated C2-alkylation.

Step-by-Step Procedure:

  • Preparation: Add 6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine (1.0 equiv) and the target electrophile (e.g., diethyl ketomalonate, 1.2 equiv) to an oven-dried Schlenk flask. Purge with argon for 30 minutes.

  • Solvation: Inject anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration. Cool the mixture to -20°C using a dry ice/ethylene glycol bath to stabilize the incoming radical intermediates.

  • Initiation: Slowly add TDAE (1.5 equiv) dropwise via a gas-tight syringe. Validation check: A deep color change (often dark red/purple) indicates the successful formation of the radical anion.

  • Propagation: Stir at -20°C for 1 hour, then allow the system to naturally warm to room temperature over 2 hours.

  • Quenching & Isolation: Quench the reaction with deionized water to protonate any unreacted carbanions. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C6

Causality Note: To prevent the competing solvolysis of the 2-chloromethyl group in the presence of basic aqueous media (required for Suzuki couplings), the reaction must be accelerated using microwave irradiation[1][6].

Step-by-Step Procedure:

  • In a microwave-safe vial, combine the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a degassed mixture of Toluene/Ethanol (4:1) and a mild base (e.g., aqueous Na₂CO₃, 2.0 equiv).

  • Seal the vial and irradiate at 90°C for exactly 15 minutes. Validation check: Prolonged heating beyond 20 minutes will result in significant C2-hydrolysis.

  • Filter through a pad of Celite, concentrate, and purify via chromatography.

Conclusion

The 6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine scaffold is a triumph of electronic design in heterocyclic chemistry. By understanding the push-pull dynamics exerted by the 3-nitro group, researchers can confidently deploy TDAE methodologies, SRN1 cascades, and palladium-catalyzed cross-couplings to synthesize highly complex, biologically active architectures.

References

  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions Source: ResearchGate URL
  • Rapid Synthesis of New Azaheterocyclic Hydroxymalonate Derivatives Using TDAE Approach Source: ResearchGate URL
  • Maxime D.
  • Ducros CAROLINE | Aix-Marseille University, Marseille | AMU | Faculté de Pharmacie Source: ResearchGate URL
  • 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS 708213-35-8)
  • 2-benzenesulfonylmethyl-6-bromo-3-nitro-imidazo[1,2-a]pyridine Properties Source: Molaid URL

Sources

A Senior Application Scientist's Guide to the Preliminary Pharmacological Screening of 6-Bromo-Imidazo[1,2-a]Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-a]pyridine core is a quintessential example of such a structure, forming the backbone of numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics zolpidem and alpidem[1][2]. This bicyclic nitrogen-containing heterocycle is a versatile template for drug design due to its structural rigidity, synthetic accessibility, and ability to engage with a wide array of biological targets[3][4].

The introduction of a bromine atom at the 6-position of this scaffold is a strategic design choice. This halogen substituent not only modulates the electronic properties and lipophilicity of the molecule—potentially enhancing membrane permeability and target binding—but also serves as a versatile synthetic handle for further chemical diversification through cross-coupling reactions. This guide provides a comprehensive framework for the initial pharmacological evaluation of novel 6-bromo-imidazo[1,2-a]pyridine derivatives, designed for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising chemical class.

Part 1: Synthesis and Chemical Diversification

The accessibility of a scaffold is paramount to its utility in a drug discovery program. Fortunately, a variety of robust synthetic routes to the 6-bromo-imidazo[1,2-a]pyridine core have been established. Common methods include the condensation reaction between 2-amino-5-bromopyridine and α-haloketones or related reagents[5][6]. Modern advancements, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields, making this scaffold readily available for library synthesis[6].

A generalized synthetic approach often involves a one-pot, multi-component reaction, which is highly efficient for generating a diverse library of analogues for screening.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Core Scaffold Formation cluster_3 Purification & Characterization cluster_4 Final Product A 2-Amino-5-bromopyridine E Cyclocondensation A->E B α-Haloketone / Aldehyde B->E C Terminal Alkyne (for 3-component reaction) C->E Optional D Catalyst (e.g., Cu, I2) Solvent (e.g., Ethanol) Heat or Microwave D->E F Purification (e.g., Column Chromatography) E->F G Structure Verification (NMR, MS) F->G H 6-Bromo-imidazo[1,2-a]pyridine Derivative Library G->H

Caption: Generalized workflow for the synthesis of a 6-bromo-imidazo[1,2-a]pyridine library.

Part 2: A Tiered Approach to Preliminary Pharmacological Screening

The broad biological activity profile of the imidazo[1,2-a]pyridine scaffold necessitates a systematic and tiered screening approach. Based on extensive literature precedent, the most promising therapeutic avenues for initial investigation are anticancer, antimicrobial, and anti-inflammatory activities[3][7][8].

G cluster_primary Primary Screening Panel cluster_secondary Hit Confirmation & Secondary Assays cluster_decision Decision Point start Synthesized Compound Library (6-Bromo-imidazo[1,2-a]pyridines) A Anticancer (Cytotoxicity Assay) start->A B Antimicrobial (MIC Assay) start->B C Anti-inflammatory (COX Inhibition Assay) start->C D Dose-Response & IC50/MIC Determination A->D B->D C->D E Selectivity Profiling (e.g., Normal vs. Cancer Cells) D->E F Preliminary Mechanism of Action (e.g., Target Enzyme Assays) E->F G Identify 'Hit' Compounds F->G H Lead Optimization G->H Promising Activity & Selectivity

Caption: A tiered workflow for the preliminary pharmacological screening of novel compounds.

Anticancer Activity Screening

Rationale: The imidazo[1,2-a]pyridine scaffold is a wellspring of potent anticancer agents. Derivatives have demonstrated significant activity against a multitude of cancer cell lines, including breast, colon, and lung cancer[7][9][10]. Mechanistically, these compounds have been shown to act as covalent inhibitors of challenging targets like KRAS G12C and as potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival[9][11].

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a robust, high-throughput method for assessing a compound's effect on cell viability. It measures the metabolic activity of cells, which serves as an indicator of cell proliferation.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Cytotoxicity

Compound IDScaffold MoietyTest Concentration (µM)% Inhibition (MCF-7)IC50 (µM)
IP-01 Phenyl1085.22.35[7]
IP-02 4-Chlorophenyl1091.51.89
IP-03 4-Methoxyphenyl1065.712.4
Doxorubicin (Positive Control)198.10.85
Antimicrobial Activity Screening

Rationale: With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial agents[12]. Heterocyclic compounds, including imidazo[1,2-a]pyridines, have demonstrated promising antibacterial activity. A recent study identified an ethyl-6-bromo-imidazo[1,2-a]pyridine derivative as a narrow-spectrum inhibitor of Streptococcus pneumoniae by targeting the FtsZ cell division protein[13].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism[12][14][15].

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform 2-fold serial dilutions across the plate by transferring 50 µL from each well to the next.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum without compound), a negative/sterility control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[14][15]. A colorimetric indicator like resazurin can be added to aid visualization.

Data Presentation: Antimicrobial Activity

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)S. pneumoniae MIC (µg/mL)
IP-01 16>1284
IP-02 8642
IP-03 64>12832
Ciprofloxacin 0.50.251
Anti-inflammatory Activity Screening

Rationale: Inflammation is a key pathological process in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes[16]. Imidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory properties, making COX inhibition a logical starting point for screening[8][16][17].

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercial kits are widely available for this purpose.

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., assay buffer, heme, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid substrate)[16].

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective).

  • Enzyme Addition: Add the respective COX-1 or COX-2 enzyme to the appropriate wells and incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Measure the rate of reaction (e.g., colorimetric or fluorometric output) over time using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation: Anti-inflammatory Activity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
IP-01 15.21.510.1
IP-02 25.80.832.3
IP-03 8.97.41.2
Celecoxib >1000.05>2000

Part 3: From Hit to Lead: Mechanistic Deconvolution

Positive results from the preliminary screens ("hits") are the starting point for more in-depth mechanistic studies. For instance, an anticancer hit should be investigated further to understand its mode of action. Based on the known biology of imidazo[1,2-a]pyridines, a logical next step is to investigate its effect on key signaling pathways.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., IP-02) Inhibitor->PI3K Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a 6-bromo-imidazo[1,2-a]pyridine derivative.

Techniques like Western blotting can be employed to measure the phosphorylation status of key proteins like Akt and its downstream targets. A reduction in phosphorylated Akt (p-Akt) levels in cells treated with a hit compound would provide strong evidence for on-target activity within this pathway[9]. Similarly, molecular docking studies can be used to predict and rationalize the binding of active compounds to their putative protein targets, guiding the next cycle of synthesis and optimization[18].

Conclusion

The 6-bromo-imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and its inherent biological promiscuity opens doors to multiple therapeutic applications. The systematic, multi-pronged screening strategy outlined in this guide—beginning with broad phenotypic assays in oncology, infectious disease, and inflammation, followed by more focused mechanistic studies—provides a robust and efficient pathway to identify and validate lead candidates. By combining thoughtful chemical design with rigorous pharmacological evaluation, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this privileged scaffold.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. National Center for Biotechnology Information.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. Frontiers Media S.A..
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. BIO Web of Conferences.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. BenchChem.
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives - ResearchGate. ResearchGate.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing - Rsc.org. Royal Society of Chemistry.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. Asian Journal of Chemistry.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. Google Patents.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. ResearchGate.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC. National Center for Biotechnology Information.
  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. MDPI.
  • Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed. National Center for Biotechnology Information.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. National Center for Biotechnology Information.
  • Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PMC. National Center for Biotechnology Information.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. MDPI.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. American Chemical Society.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. National Center for Biotechnology Information.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

Sources

The Dual Influence of the 3-Nitro Group in Imidazo[1,2-a]pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Electronic and Steric Effects in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a nitro group at the 3-position profoundly alters the electronic and steric landscape of this bicyclic system, opening new avenues for drug design while presenting unique challenges and opportunities in synthesis and biological application. This guide provides a comprehensive analysis of these effects, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine system, a fusion of imidazole and pyridine rings, is a versatile scaffold with a rich history in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-tuberculosis, and anti-influenza properties.[2][3][4] The unique electronic distribution and structural rigidity of this scaffold make it an attractive starting point for the development of novel therapeutics.

The 3-Nitro Group: A Powerful Modulator of Physicochemical Properties

The introduction of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring is a key strategic move in medicinal chemistry. This small but potent functional group exerts significant electronic and steric effects that can be harnessed to fine-tune the properties of the molecule.

Electronic Effects: An Electron "Sink" that Drives Reactivity and Biological Activity

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, a property that dramatically influences the imidazo[1,2-a]pyridine system.

2.1.1. Inductive and Resonance Effects: The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong electron-withdrawing inductive effect (-I). Furthermore, the nitro group can participate in resonance delocalization, further pulling electron density from the aromatic system (-M effect). This combined electron-withdrawing nature significantly reduces the electron density of the entire imidazo[1,2-a]pyridine ring system.

2.1.2. Impact on Reactivity: The pronounced electron-deficient character of the 3-nitroimidazo[1,2-a]pyridine ring has profound implications for its reactivity.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby activating the ring system towards SNAr reactions. This allows for the introduction of a variety of nucleophiles at positions that would otherwise be unreactive in the parent imidazo[1,2-a]pyridine.[5]

  • Modulation of Radical Nucleophilic Substitution (SRN1) Reactions: The 3-nitro group also plays a crucial role in SRN1 reactions, a class of reactions that proceed through radical anion intermediates. The electron-accepting nature of the nitro group can influence the formation and stability of these intermediates, thereby directing the course of the reaction.[6]

2.1.3. Biological Implications: The "Bio-reductive" Prodrug Approach: The electronic properties of the 3-nitro group are central to the design of "bio-reductive" prodrugs, particularly in the development of anti-parasitic and anti-bacterial agents. In the low-oxygen environment of certain pathogens, the nitro group can be enzymatically reduced by nitroreductases to generate cytotoxic reactive nitrogen species, leading to selective killing of the target organism.[7]

dot graph "Bio-reductive Activation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Bio-reductive activation of 3-nitroimidazo[1,2-a]pyridines.

Steric Effects: A Subtle but Significant Influence on Conformation and Interactions

While the electronic effects of the 3-nitro group are dominant, its steric influence should not be underestimated. The size and orientation of the nitro group can impact the molecule's conformation and its ability to interact with biological targets.

2.2.1. Conformational Preferences: The presence of the 3-nitro group can lead to distinct conformational preferences in substituted imidazo[1,2-a]pyridines. NMR studies, including Nuclear Overhauser Effect (NOESY) experiments, have revealed the existence of different conformers in solution, with the orientation of substituents being influenced by the steric bulk of the nitro group.[8]

2.2.2. Impact on Binding Affinity: The steric hindrance imposed by the 3-nitro group can be a critical factor in drug-receptor interactions. Depending on the topology of the binding site, the steric bulk of the nitro group can either be beneficial, by promoting a specific binding conformation, or detrimental, by causing steric clashes.

Experimental and Computational Approaches to Characterize Electronic and Steric Effects

A combination of experimental and computational techniques is essential for a thorough understanding of the electronic and steric effects of the 3-nitro group.

Synthesis of 3-Nitroimidazo[1,2-a]pyridines: A Step-by-Step Protocol

The synthesis of 3-nitroimidazo[1,2-a]pyridines is a crucial first step in their study. A common and effective method involves the nitration of the parent imidazo[1,2-a]pyridine.

Experimental Protocol: Nitration of 2-methylimidazo[1,2-a]pyridine

  • Dissolution: To a stirred solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0 °C in an ice bath.

  • Nitration: Add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-nitro-2-methylimidazo[1,2-a]pyridine.

Characterization Data for 3-nitro-2-methylimidazo[1,2-a]pyridine:

Technique Data
¹H NMR Characteristic shifts for the aromatic protons, with downfield shifts observed for protons in proximity to the nitro group.
¹³C NMR Signals corresponding to the carbon atoms of the imidazo[1,2-a]pyridine core, with the carbon bearing the nitro group showing a characteristic shift.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
IR Strong absorption bands in the regions of ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

dot graph "Synthesis Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: General workflow for the synthesis of 3-nitroimidazo[1,2-a]pyridines.

Quantifying Electronic Effects: Hammett Parameters

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic system. The Hammett substituent constant, σ, for the nitro group is positive, indicating its strong electron-withdrawing nature.

Table 1: Hammett Substituent Constants for the Nitro Group

Parameter Value Interpretation
σp +0.78Strong electron-withdrawing effect at the para position through resonance and induction.
σm +0.71Strong electron-withdrawing effect at the meta position primarily through induction.

These values can be used to predict the relative rates and equilibrium constants of reactions involving 3-nitroimidazo[1,2-a]pyridine derivatives.

Assessing Steric Effects: Taft and Charton Parameters

Steric effects can be quantified using parameters such as Taft's steric parameter (Es) and Charton's steric parameter (ν). These parameters are derived from experimental data and provide a measure of the steric bulk of a substituent.

Table 2: Steric Parameters for the Nitro Group

Parameter Value Interpretation
Taft's Es -2.52Significant steric hindrance.
Charton's ν 0.35Moderate steric bulk.

These parameters can be used in quantitative structure-activity relationship (QSAR) studies to correlate the steric properties of the 3-nitro group with biological activity.[2]

Computational Modeling: A Window into Molecular Properties

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic and steric properties of molecules.[9]

Key Computational Analyses:

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting the electron-deficient nature of the 3-nitroimidazo[1,2-a]pyridine ring.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. The low-lying LUMO of 3-nitroimidazo[1,2-a]pyridines is consistent with their susceptibility to nucleophilic attack and their role as electron acceptors.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and delocalization within the molecule.

  • Calculation of Steric Descriptors: Computational methods can be used to calculate steric parameters, providing a theoretical complement to experimental values.

Conclusion and Future Directions

The 3-nitro group is a powerful and versatile substituent in the design of novel imidazo[1,2-a]pyridine-based compounds. Its strong electron-withdrawing nature profoundly influences the reactivity and biological activity of the scaffold, enabling strategies such as SNAr functionalization and bio-reductive prodrug design. While the steric effects are more subtle, they play a crucial role in determining molecular conformation and receptor binding.

Future research in this area will likely focus on:

  • Exploiting the unique reactivity of 3-nitroimidazo[1,2-a]pyridines to synthesize novel and diverse chemical libraries.

  • Developing a deeper understanding of the structure-activity relationships governing the biological activity of these compounds, with a particular focus on the interplay between electronic and steric effects.

  • Leveraging computational modeling to design next-generation 3-nitroimidazo[1,2-a]pyridine derivatives with optimized therapeutic properties.

By combining a thorough understanding of the fundamental electronic and steric effects of the 3-nitro group with modern synthetic and computational tools, researchers can continue to unlock the full potential of the imidazo[1,2-a]pyridine scaffold in the quest for new and effective medicines.

References

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding, determining, and applying the thermodynamic properties of the novel heterocyclic compound, 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine. As specific experimental data for this compound is not extensively available in public literature, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It outlines the critical experimental and computational methodologies required to characterize the compound and explains how the resulting thermodynamic data are pivotal in the drug development process.

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The specific substitutions on the title compound—a bromine atom, a chloromethyl group, and a nitro group—are designed to modulate its physicochemical and pharmacological properties. Understanding the thermodynamics of this molecule is essential, as these properties govern its stability, solubility, and bioavailability, which are cornerstone considerations in drug design.[1][2]

Core Thermodynamic Parameters: A Predictive Overview

A full thermodynamic profile is crucial for predicting a drug candidate's behavior.[3] This involves characterizing the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of its interactions and physical transformations.[1][3] While awaiting empirical data for 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine, we can anticipate the key parameters to be determined.

Table 1: Essential Thermodynamic and Physicochemical Properties for Characterization

ParameterSymbolImportance in Drug DevelopmentProposed Method(s)
Melting PointT_mInfluences solubility, dissolution rate, and purification strategy. A key indicator of lattice energy and crystal stability.Differential Scanning Calorimetry (DSC)
Enthalpy of FusionΔH_fusThe energy required to melt the solid; directly related to crystal lattice strength and intermolecular forces. Affects solubility predictions.[4]Differential Scanning Calorimetry (DSC)
Thermal DecompositionT_dDefines the upper-temperature limit for handling, storage, and formulation processes. Critical for assessing stability.[5][6]Thermogravimetric Analysis (TGA)
Enthalpy of FormationΔH_fA fundamental measure of a molecule's intrinsic stability. Used in reaction calorimetry and hazard assessment.[7]Combustion Calorimetry, Computational (DFT)
Gibbs Free EnergyΔGDetermines the spontaneity of processes like binding to a biological target. A key metric for assessing drug efficacy.[1]Isothermal Titration Calorimetry (ITC), Computational
Heat CapacityC_pDescribes how a substance's temperature changes as it absorbs heat. Changes in heat capacity upon binding can reveal important information about the interaction.[8][9]Differential Scanning Calorimetry (DSC)

Experimental Determination of Thermodynamic Properties

A dual-pronged approach combining experimental analysis and computational modeling provides the most robust characterization of a new chemical entity.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in pharmaceutical thermal analysis.[10] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and enthalpies of fusion.[11][12] TGA measures changes in a sample's mass with temperature, providing a clear picture of its thermal stability and decomposition profile.[5][13]

  • Sample Preparation: Accurately weigh 1-5 mg of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[14]

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.

    • Cool the sample back to the initial temperature.

  • Data Analysis: The melting point (T_m) is determined from the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.

Causality Behind Choices: A controlled heating rate ensures thermal equilibrium and produces sharp, reproducible peaks. The inert atmosphere is critical to prevent side reactions like oxidation that would interfere with the measurement of the pure substance's thermal properties.[14]

  • Sample Preparation: Place 5-10 mg of the compound into a TGA sample pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance and purge the furnace with an inert atmosphere (e.g., nitrogen).

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, such as 10 or 20 °C/min.

  • Data Analysis: The TGA thermogram plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition (T_d).

Self-Validation: The combination of DSC and TGA provides a self-validating system. A sharp melting peak in DSC followed by a stable baseline before decomposition in TGA confirms the sample's purity and provides a clear window of thermal stability.[10]

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample 1. Weigh 1-5 mg Sample DSC_Setup 2. Seal in Pan & Load DSC_Sample->DSC_Setup DSC_Run 3. Heat at 10°C/min under N2 DSC_Setup->DSC_Run DSC_Data 4. Analyze Endotherm DSC_Run->DSC_Data DSC_Result Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC_Data->DSC_Result Final_Analysis Correlate Data for Thermal Stability Profile DSC_Result->Final_Analysis TGA_Sample 1. Weigh 5-10 mg Sample TGA_Setup 2. Load onto Balance TGA_Sample->TGA_Setup TGA_Run 3. Heat at 20°C/min under N2 TGA_Setup->TGA_Run TGA_Data 4. Analyze Weight Loss TGA_Run->TGA_Data TGA_Result Decomposition Temp (Td) TGA_Data->TGA_Result TGA_Result->Final_Analysis Start Compound Synthesis & Purification Start->DSC_Sample Start->TGA_Sample

Diagram of the experimental workflow for thermal analysis.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful, cost-effective means to predict thermodynamic properties. Density Functional Theory (DFT) is a robust quantum mechanical method for calculating properties like the enthalpy of formation with a high degree of accuracy.[7][15][16]

DFT for Enthalpy of Formation (ΔH_f)

The gas-phase enthalpy of formation can be calculated by modeling an isodesmic reaction. This involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which significantly reduces computational errors.

  • Structure Optimization: The 3D structure of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine and all reference molecules in the chosen isodesmic reaction are geometrically optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)).[15]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to obtain the zero-point vibrational energies (ZPVE) and thermal corrections. The absence of imaginary frequencies confirms a true energy minimum.

  • Total Energy Calculation: The total electronic energy (E_tot) is computed for each optimized molecule.

  • Enthalpy of Reaction (ΔH_rxn): The enthalpy of the isodesmic reaction is calculated from the total energies and thermal corrections of the products and reactants.

  • Enthalpy of Formation Calculation: The unknown ΔH_f of the target molecule is derived using the calculated ΔH_rxn and the known experimental ΔH_f values of the reference molecules.

Authoritative Grounding: This method leverages highly accurate, well-established experimental data for simpler molecules to bootstrap the calculation for a more complex, novel compound.[17] The B3LYP functional is widely recognized for providing excellent accuracy for thermochemical predictions of organic molecules.[7][16]

Computational_Workflow Input 1. Define Isodesmic Reaction with Target Molecule Opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq 3. Frequency Calculation (Confirm Minima, Get ZPVE) Opt->Freq Energy 4. Calculate Total Electronic Energies Freq->Energy Rxn_H 5. Calculate ΔH_rxn Energy->Rxn_H Final_H 6. Calculate ΔH_f of Target Molecule Energy->Final_H Rxn_H->Final_H Exp_Data Known Experimental ΔH_f of Reference Molecules Exp_Data->Final_H

Conceptual workflow for DFT-based enthalpy of formation calculation.

Implications for Drug Development

The thermodynamic data obtained from these methods are not merely academic; they are critical decision-making tools in the pharmaceutical pipeline.[2][[“]][19]

  • Solubility and Bioavailability: A high melting point and large enthalpy of fusion suggest strong intermolecular forces within the crystal lattice.[4] This high lattice energy must be overcome for the compound to dissolve, meaning higher values often correlate with lower aqueous solubility, a major hurdle in drug development.

  • Stability and Shelf-Life: The thermal decomposition temperature (T_d) from TGA directly informs on the compound's stability.[6][10] A substance that decomposes at low temperatures will present significant challenges for manufacturing, formulation, and long-term storage, potentially rendering it non-viable.

  • Lead Optimization: During lead optimization, chemists synthesize numerous analogs. Thermodynamic profiling allows for the rational selection of candidates. For instance, an analog with a more favorable enthalpic contribution to binding (a more negative ΔH) might be prioritized, as this often indicates stronger, more specific interactions with the target protein.[19][20]

By integrating experimental thermal analysis with computational predictions, researchers can build a comprehensive thermodynamic profile for 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine. This profile is indispensable for guiding rational drug design, identifying potential development liabilities early, and ultimately increasing the probability of advancing a successful drug candidate.

References

  • Mole, S. J., Zhou, X., & Liu, R. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jp9605987]
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [URL: https://resolvemass.ca/tga-analysis-in-pharmaceuticals/]
  • Anonymous. (n.d.). Importance of Thermodynamics in Drug Designing. Pharmapproach. [URL: https://www.pharmapproach.com/importance-of-thermodynamics-in-drug-designing/]
  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597509/]
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. [URL: https://www.youtube.
  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [URL: https://veeprho.com/thermogravimetric-analysis-in-pharmaceuticals/]
  • Mole, S. J., Zhou, X., & Liu, R. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jp9605987]
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [URL: https://www.tainstruments.
  • Consensus. (n.d.). What are the advancements in applying thermodynamic methods to improve drug candidates? [URL: https://consensus.app/papers/advancements-applying-thermodynamic-methods-improve-consensus-279/e14c0b43555b5d1f8f9468903e1e6f5c/]
  • Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [URL: https://www.labmanager.
  • Wiggers, H., et al. (2020). Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction. Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.0c00249]
  • European Pharmaceutical Review. (2011). Thermodynamics and kinetics driving quality in drug discovery. [URL: https://www.europeanpharmaceuticalreview.com/article/14701/thermodynamics-and-kinetics-driving-quality-in-drug-discovery/]
  • Lu, H., et al. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7197825/]
  • Velazquez-Campoy, A., et al. (2015). A Look at Ligand Binding Thermodynamics in Drug Discovery. Expert Opinion on Drug Discovery. [URL: https://www.unizar.es/ib/EODD_2015.pdf]
  • Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [URL: https://publica.fraunhofer.de/handle/publica/342111]
  • Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4281577/]
  • Gapsys, V., et al. (2020). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/32545727/]
  • Mole, S. J., et al. (1996). "Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con" Digital Commons@ETSU. [URL: https://dc.etsu.edu/etsu-works/5412]
  • Widmann, G. (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis. Mettler-Toledo. [URL: https://www.mt.com/dam/labdiv/ta/know-how/DSC-DTA_e.pdf]
  • Gapsys, V., et al. (2020). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Accurate-Prediction-of-Drug-Activity-by-Methods%3A-Gapsys-Mickevi%C4%8Dius/62495d0ef1489622a57eb08c1054b1f83c18c47b]
  • Simaka, S. I., et al. (2025). Machine Learning for Improved Density Functional Theory Thermodynamics. arXiv.org. [URL: https://arxiv.org/abs/2403.04781]
  • Bains, W., et al. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data. [URL: https://www.mdpi.com/2306-5729/7/3/36]
  • Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4281577]
  • Demetzos, C., et al. (2019). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-9620-1_15]
  • NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry. [URL: https://www.netzsch-thermal-analysis.com/us/products-solutions/differential-scanning-calorimetry/dsc-404-f1f3-pegasus/]
  • Van Heest, J. L., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed084p448]
  • Al-Huniti, M. H., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules. [URL: https://www.mdpi.com/1420-3049/26/15/4444]
  • Ribeiro da Silva, M. A. V. (Ed.). (2009). Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. Elsevier. [URL: https://www.uc.edu/content/dam/uc/ceas/documents/academics/dept-seminars/ChE-Seminar-RibeirodaSilva-04-09-15.pdf]
  • ResearchGate. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. [URL: https://www.researchgate.
  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. [URL: https://journaljammr.com/index.php/JAMMR/article/view/4493]
  • Sigma-Aldrich. (n.d.). 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena189566570]
  • PubChemLite. (n.d.). 6-bromo-2-chloroimidazo[1,2-a]pyridine. [URL: https://pubchemlite.org/compound/66789526]
  • El-Subbagh, H. I., et al. (2012). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Journal of Saulė. [URL: https://www.saule-journal.com/index.php/sj/article/view/100]
  • NextSDS. (n.d.). 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrimidine. [URL: https://www.nextsds.com/6-bromo-2-(chloromethyl)imidazo%5B1,2-a%5Dpyrimidine]
  • Anejjar, A., et al. (2015). Inhibition Effect of 6-bromo-3-nitro-2-phenylimidazol [1,2-α] pyridine on the Corrosion of C38 Steel in H2SO4 Solution. ResearchGate. [URL: https://www.researchgate.net/publication/285581898_Inhibition_Effect_of_6-bromo-3-nitro-2-phenylimidazol_12-a_pyridine_on_the_Corrosion_of_C38_Steel_in_H2SO4_Solution]
  • ChemicalBook. (2026). 6-CHLORO-3-BROMO-IMIDAZO[1,2-A]PYRIDINE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41203013.htm]
  • MilliporeSigma. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine 97%. [URL: https://www.milliporesigma.com/US/en/product/aldrich/722954]

Sources

Methodological & Application

Derivatization of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine for fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Derivatization of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine: A Versatile Scaffold for "Turn-On" Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its significant biological activities and intrinsic fluorescence properties.[1][2] Many derivatives of this core structure exhibit strong fluorescence, making them excellent candidates for bioimaging and sensing applications.[3][4] This guide focuses on a particularly versatile, yet underexplored, building block: 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine .

This molecule is uniquely engineered for the development of advanced fluorescent probes. It features three key points of functionality:

  • A 6-Bromo substituent, serving as a prime handle for palladium-catalyzed cross-coupling reactions to modulate the electronic structure and extend the π-conjugated system.

  • A 2-(chloromethyl) group, an electrophilic center ideal for introducing recognition moieties through nucleophilic substitution.

  • A 3-nitro group, a powerful electron-withdrawing substituent that typically acts as an efficient fluorescence quencher.[1][5]

The presence of the nitro group renders the scaffold a "pro-fluorophore." It remains in a non-emissive "off" state until a specific chemical event, often the reduction or modification of the nitro group, alleviates this quenching. This restores the inherent fluorescence, resulting in a "turn-on" response that is highly desirable for high-contrast imaging and sensing. This document provides the scientific rationale and detailed protocols for strategically modifying this scaffold to create novel fluorescent probes.

Section 1: The Core Scaffold and its Photophysical Logic

The fluorescence of imidazo[1,2-a]pyridine derivatives originates from π-π* transitions within the fused aromatic system.[4] The emission properties, however, are profoundly influenced by the electronic nature of its substituents.

The Role of the 3-Nitro Group: A Quenching Switch

The defining feature of the 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine scaffold is the ortho-nitro group relative to the fusion nitrogen. Strong electron-withdrawing groups like the nitro moiety can effectively quench fluorescence through a process known as Photoinduced Electron Transfer (PET).[1][6] Upon excitation of the fluorophore, an electron is transferred from the excited state of the imidazo[1,2-a]pyridine core to the low-lying vacant orbital of the nitro group. This non-radiative decay pathway outcompetes the radiative fluorescence emission, rendering the molecule dark.

This PET mechanism is the foundation for designing "turn-on" probes. Any reaction that converts the nitro group into an electron-donating group (like an amino group) will inhibit the PET process, restoring the fluorescence pathway.

PET_Quenching S0 Fluorophore S1 Fluorophore* S0->S1 NO2_GS Quencher (-NO₂) S1->S0 NO2_ES Quencher (-NO₂) S1->NO2_ES Photoinduced Electron Transfer (PET) NO2_ES->NO2_GS Non-Radiative Decay

Fig 1: PET quenching by the nitro group.

Section 2: Synthetic Strategies and Derivatization Protocols

The power of the 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine scaffold lies in its two distinct and orthogonal reactive sites. This allows for a modular and strategic approach to probe design.

Derivatization_Workflow cluster_C6 C6-Position Derivatization cluster_C2 C2-Position Derivatization Start 6-Bromo-2-(chloromethyl)-3-nitro- imidazo[1,2-a]pyridine C6_Node Suzuki / Sonogashira Cross-Coupling Start->C6_Node Aryl/Alkyne-Boronic Acid or Alkyne, Pd Catalyst C2_Node Nucleophilic Substitution (SN2) Start->C2_Node R-NH₂ / R-SH / R-OH Base Intermediate1 6-Aryl/Alkynyl Derivative C6_Node->Intermediate1 Intermediate2 2-Substituted Derivative C2_Node->Intermediate2 Intermediate1->C2_Node R-NH₂ / R-SH / R-OH Base FinalProbe Fully Functionalized Probe (Fluorescence OFF) Intermediate2->C6_Node Aryl/Alkyne-Boronic Acid or Alkyne, Pd Catalyst

Fig 2: Orthogonal derivatization pathways.
Derivatization at the C6-Bromo Position via Cross-Coupling

The C-Br bond is an ideal site for forming new carbon-carbon bonds. Suzuki-Miyaura coupling is particularly effective for introducing aryl or heteroaryl groups, which can extend the π-conjugation of the fluorophore, tune its emission wavelength, and introduce new functionalities.

Protocol 2.1.1: General Protocol for Suzuki-Miyaura Coupling

Causality: This reaction uses a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) to catalytically couple the aryl bromide with a boronic acid derivative. A base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) active species.

Materials:

  • 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Anhydrous 1,4-dioxane and degassed water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas line (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the starting imidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add the palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Secure the flask, evacuate it, and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous 1,4-dioxane/degassed water solvent mixture via syringe.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-aryl derivative.[7]

  • Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Derivatization at the 2-(chloromethyl) Position via Nucleophilic Substitution

The chloromethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward installation of recognition units, such as amines, thiols, or azides, which can serve as binding sites for specific analytes.

Protocol 2.2.1: General Protocol for Nucleophilic Substitution with an Amine

Causality: The reaction proceeds via a classic Sₙ2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is often added to neutralize the HCl generated in situ, preventing the protonation and deactivation of the nucleophile.

Materials:

  • Substituted imidazo[1,2-a]pyridine (e.g., from Protocol 2.1.1) (1.0 eq)

  • Primary or secondary amine (1.5 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine starting material (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the base (e.g., DIPEA, 3.0 eq) to the solution.

  • Add the desired amine nucleophile (1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove salts and excess amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Section 3: Application Example - A "Turn-On" Probe for Reductive Environments

A classic application for nitro-quenched fluorophores is the detection of reductive environments, such as those found in hypoxic tumor cells which overexpress nitroreductase enzymes.

Concept:

  • Synthesize the Probe: Start with 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine. First, perform a Suzuki coupling to install a solubilizing or targeting group at the C6-position. Then, perform a nucleophilic substitution at the C2-position to add another functional handle if needed. The resulting molecule is the final probe, which is non-fluorescent (OFF).

  • Activation: In the presence of a reducing agent (e.g., sodium dithionite in vitro, or a nitroreductase enzyme in a biological context), the 3-nitro group is reduced to a 3-amino group.

  • Signal: This conversion from a potent electron-withdrawing group (-NO₂) to a potent electron-donating group (-NH₂) inhibits the PET quenching mechanism. The molecule's intrinsic fluorescence is restored, leading to a strong "turn-on" signal (ON).

Activation_Workflow Probe_OFF Probe-NO₂ (Non-Fluorescent) Probe_ON Probe-NH₂ (Highly Fluorescent) Probe_OFF->Probe_ON Reduction (PET inhibited) Reducer [Reducer] (e.g., Nitroreductase, Dithionite) Reducer->Probe_OFF

Fig 3: Activation mechanism of a nitro-based probe.

Protocol 3.1.1: Chemical Reduction of the 3-Nitro Group

Materials:

  • The synthesized nitro-containing probe (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (5.0 - 10.0 eq)

  • Solvent mixture (e.g., Acetonitrile/Water or THF/Water)

Procedure:

  • Dissolve the nitro-probe in the solvent mixture.

  • Add a freshly prepared aqueous solution of sodium dithionite.

  • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material and the appearance of a new, more polar spot.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the fluorescent amino-derivative.

  • Validation: Confirm the structure via NMR and HRMS. The most telling sign will be the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretches, along with significant upfield shifts of aromatic protons in the ¹H NMR spectrum.

Section 4: Photophysical Characterization

A crucial step in probe development is quantifying its performance. This involves measuring key photophysical parameters before and after activation.

ParameterProbe-NO₂ (OFF State)Probe-NH₂ (ON State)Rationale of Change
Absorption Max (λabs) ~380-420 nm~350-380 nmThe -NH₂ group is less conjugating than -NO₂, often leading to a blue-shift in absorption.
Emission Max (λem) N/A (or very weak)~450-550 nmFluorescence is restored upon removal of the PET quenching mechanism.
Fluorescence Quantum Yield (ΦF) < 0.010.1 - 0.7A dramatic increase in emission efficiency is the hallmark of a good "turn-on" probe.
Stokes Shift N/ATypically > 50 nmA large separation between absorption and emission maxima is desirable to minimize self-absorption.

Protocol 4.1.1: Measurement of Absorption and Emission Spectra

Materials & Equipment:

  • Stock solutions of the probe (OFF and ON states) in a suitable solvent (e.g., DMSO).

  • Spectroscopic grade solvent (e.g., PBS buffer, Ethanol).

  • UV-Vis Spectrophotometer and Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a dilute working solution (1-10 µM) of the probe in the desired solvent.

  • Absorption: Place the cuvette in the UV-Vis spectrophotometer, blank with the solvent, and record the absorption spectrum. Note the wavelength of maximum absorbance (λabs).

  • Emission: Place the cuvette in the fluorometer. Set the excitation wavelength to the measured λabs.

  • Record the emission spectrum and note the wavelength of maximum fluorescence intensity (λem).

Protocol 4.1.2: Determination of Relative Fluorescence Quantum Yield (ΦF)

The quantum yield is determined by comparing the integrated fluorescence intensity of the probe to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength (kept below 0.1 to avoid inner filter effects).

  • η is the refractive index of the solvent.

Procedure:

  • Prepare solutions of the standard and the sample with absorbance values between 0.05 and 0.1 at the same excitation wavelength.

  • Measure the absorbance (A) and the integrated fluorescence intensity (I) for both the standard and the sample.

  • Calculate the quantum yield using the equation above.

Conclusion

The 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine scaffold is a powerful and highly adaptable platform for the rational design of fluorescent probes. Its orthogonal reactive sites allow for the modular installation of moieties that tune photophysical properties and confer analyte specificity. The strategically placed 3-nitro group provides a reliable mechanism for fluorescence quenching, enabling the creation of high-contrast, "turn-on" sensors for a variety of applications, most notably for detecting reductive biological environments. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to harness the potential of this versatile building block in the development of next-generation chemical tools for research and diagnostics.

References

  • A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Deriv
  • Synthesis of fused imidazo[1,2‐a]pyridine 6 based fluorescent probe for Fe³⁺ and Hg²⁺.
  • Synthetic route of imidazo[1,2‐a]pyridine based fluorescent probes.
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2020). RSC Publishing.
  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024). MDPI.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
  • Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. (2025).
  • In-depth Technical Guide: Photophysical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. (2025). Benchchem.
  • A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (2024). Sensors & Diagnostics (RSC Publishing).
  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Deriv
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Molecules.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
  • Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline. (2025). Benchchem.
  • Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core. (2025). Benchchem.
  • Development of fluorescent probes for bioimaging applic
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.
  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter

Sources

Preparation of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors Using 6-Bromo Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as potent kinase inhibitors.[1][2] This guide provides a detailed overview and practical protocols for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors, with a specific focus on the strategic use of 6-bromo derivatives. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling diverse and late-stage functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and the 6-Bromo Moiety

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal scaffolds for designing inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[3][4]

The introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine core is a key design element. This is not merely for its potential to interact with the target protein, but more importantly, it serves as a highly versatile anchor point for a variety of palladium- or copper-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage introduction of a wide array of substituents, a crucial advantage in the iterative process of lead optimization. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings can be efficiently performed on the 6-bromo-imidazo[1,2-a]pyridine core, enabling the synthesis of extensive libraries of analogs for structure-activity relationship (SAR) studies.[5][6]

Synthetic Strategies for the 6-Bromo-Imidazo[1,2-a]pyridine Core

The foundational step in this synthetic approach is the efficient construction of the 6-bromo-imidazo[1,2-a]pyridine scaffold. A common and reliable method involves the condensation of 2-amino-5-bromopyridine with an α-haloketone or a related two-carbon synthon.

Protocol 1: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of the 6-bromo-imidazo[1,2-a]pyridine core via the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[7]

Materials:

  • 2-Amino-5-bromopyridine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add 40% chloroacetaldehyde aqueous solution (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-imidazo[1,2-a]pyridine.

Reactant Product Typical Yield
2-Amino-5-bromopyridine6-Bromo-imidazo[1,2-a]pyridine60-75%

Diversification of the 6-Position: Cross-Coupling Reactions

The true utility of the 6-bromo derivative lies in its ability to undergo a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. Below are protocols for three of the most powerful and widely used transformations in this context.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting the 6-bromo-imidazo[1,2-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9] This reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups at the 6-position.

Microwave irradiation can significantly accelerate the reaction, leading to higher yields and shorter reaction times.

Materials:

  • 6-Bromo-imidazo[1,2-a]pyridine derivative (1.0 eq)

  • Aryl or heteroarylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane/Ethanol mixture (e.g., 4:1)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 6-bromo-imidazo[1,2-a]pyridine derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the 6-substituted product.

Starting Material Coupling Partner Product Typical Yield
6-Bromo-imidazo[1,2-a]pyridinePhenylboronic acid6-Phenyl-imidazo[1,2-a]pyridine85-95%
6-Bromo-imidazo[1,2-a]pyridine3-Pyridylboronic acid6-(Pyridin-3-yl)-imidazo[1,2-a]pyridine75-90%
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 6-position.[5][10] This is particularly valuable for synthesizing kinase inhibitors, as amino groups can form crucial hydrogen bonds with the target protein.

Materials:

  • 6-Bromo-imidazo[1,2-a]pyridine derivative (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-bromo-imidazo[1,2-a]pyridine derivative, Cs₂CO₃, Pd(OAc)₂, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Starting Material Coupling Partner Product Typical Yield
6-Bromo-imidazo[1,2-a]pyridineMorpholine4-(Imidazo[1,2-a]pyridin-6-yl)morpholine70-85%
6-Bromo-imidazo[1,2-a]pyridineAnilineN-Phenyl-imidazo[1,2-a]pyridin-6-amine65-80%
Ullmann Condensation: C-N and C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds.[6] While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for the coupling of certain nucleophiles.

Materials:

  • 6-Bromo-imidazo[1,2-a]pyridine derivative (1.0 eq)

  • Azole (e.g., imidazole, pyrazole) (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the 6-bromo-imidazo[1,2-a]pyridine derivative, the azole, CuI, and K₂CO₃.

  • Add anhydrous DMF.

  • Heat the mixture to a high temperature (e.g., 120-140 °C) for 24-48 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography.

Structure-Activity Relationship (SAR) and Kinase Inhibition

The diverse library of compounds generated from the 6-bromo-imidazo[1,2-a]pyridine precursor allows for a thorough investigation of the structure-activity relationship.[11][12] For example, introducing different aryl or heteroaryl groups at the 6-position via Suzuki coupling can probe the hydrophobic and aromatic interactions within the kinase active site. Similarly, the installation of various amino groups through Buchwald-Hartwig amination can optimize hydrogen bonding interactions with key residues.

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of an inhibitor.

Compound Kinase Target IC₅₀ (nM)
6-Phenyl-imidazo[1,2-a]pyridine analogCDK250
6-(Morpholin-4-yl)-imidazo[1,2-a]pyridine analogNek238[12]
6-(1H-Imidazol-1-yl)-imidazo[1,2-a]pyridine analogDYRK1A2600[3]

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, except where cited.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of the 6-bromo-imidazo[1,2-a]pyridine intermediate in the synthesis of a diverse library of kinase inhibitors.

G cluster_0 Core Synthesis cluster_1 Diversification via Cross-Coupling cluster_2 Final Products (Kinase Inhibitor Library) 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 6-Bromo-IP_Core 6-Bromo-imidazo[1,2-a]pyridine (Key Intermediate) 2-Amino-5-bromopyridine->6-Bromo-IP_Core Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->6-Bromo-IP_Core Suzuki Suzuki-Miyaura Coupling 6-Bromo-IP_Core->Suzuki Buchwald Buchwald-Hartwig Amination 6-Bromo-IP_Core->Buchwald Ullmann Ullmann Condensation 6-Bromo-IP_Core->Ullmann Library_A 6-Aryl/Heteroaryl Analogs Suzuki->Library_A R-B(OH)2 Pd Catalyst Library_B 6-Amino Analogs Buchwald->Library_B R2NH Pd Catalyst Library_C 6-Azolyl/Alkoxy Analogs Ullmann->Library_C Nu-H Cu Catalyst

Caption: Synthetic workflow for imidazo[1,2-a]pyridine-based kinase inhibitors.

Conclusion

The use of 6-bromo-imidazo[1,2-a]pyridine as a key intermediate provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The ability to perform a wide range of cross-coupling reactions at the 6-position allows for the systematic exploration of SAR and the fine-tuning of pharmacological properties. The protocols and strategies outlined in this guide offer a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines.
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[12][13]imidazo[1,2-a]pyrrolo[3,4-c]pyridines - ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]

  • The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. - ResearchGate. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines - Taylor & Francis. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. Available at: [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Publications. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available at: [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Degradation of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine During Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, streaking, or chemical degradation when purifying 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine via normal-phase silica gel chromatography.

Mechanistic Causality: Why is Your Compound Degrading?

The degradation of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine on silica gel is driven by the conflicting chemical nature of its functional groups[1]. Understanding these mechanisms is critical to selecting the correct purification strategy:

  • Silanol-Mediated Protonation (Acid-Base Tailing): The imidazo[1,2-a]pyridine core is inherently basic. Unmodified silica gel contains surface silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. This acidity protonates the basic nitrogen of the imidazopyridine ring, leading to non-linear adsorption isotherms (observed as severe tailing or streaking) and artificially prolonged column retention times[2].

  • Nucleophilic Solvolysis of the Chloromethyl Group: The 2-chloromethyl group is a highly reactive, benzylic-like electrophile[1]. When the compound is strongly retained on the acidic silica gel, the chloromethyl group becomes highly susceptible to nucleophilic attack by adsorbed water present in the silica matrix. This leads to the irreversible hydrolysis of the target compound into a highly polar 2-hydroxymethyl-3-nitroimidazo[1,2-a]pyridine byproduct[3].

Diagnostic & Troubleshooting Workflow

PurificationWorkflow Start Crude 6-Bromo-2-(chloromethyl) -3-nitroimidazo[1,2-a]pyridine Test Perform 2D TLC on Standard Silica Gel Start->Test Stable Single Diagonal Spot (No Degradation) Test->Stable Stable Unstable Off-Diagonal Spots (Hydrolysis/Tailing) Test->Unstable Unstable Action1 Standard Flash Chromatography Stable->Action1 Action2 Pre-treat Silica with 1-2% Triethylamine Unstable->Action2 Check2 Does Et3N resolve the degradation? Action2->Check2 Action3 Proceed with Deactivated Silica Check2->Action3 Yes Action4 Switch to Neutral Alumina Phase Check2->Action4 No

Workflow for mitigating chloromethyl imidazopyridine degradation.

Quantitative Impact of Stationary Phase Selection

The table below summarizes the expected chromatographic behavior of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine across different stationary phases based on its chemical reactivity profile.

Stationary PhaseAdditiveRelative Residence TimePrimary Degradation PathwayExpected Recovery (%)
Standard Silica Gel (60 Å) NoneHigh (Severe Tailing)Hydrolysis to 2-hydroxymethyl< 40%
Deactivated Silica Gel 1-2% Et₃NMedium (Sharp peaks)Minimal85 - 95%
Neutral Alumina (Brockmann I) NoneLowNucleophilic substitution70 - 80%

Self-Validating Experimental Protocols

Protocol A: 2D TLC Diagnostic Test

Causality: Before committing your entire batch to a column, you must validate whether the compound survives prolonged exposure to silica. This self-validating test mimics column residence time.

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in your optimized solvent system (e.g., Hexane/EtOAc).

  • Remove the plate, mark the solvent front, and let it dry completely in a fume hood for 15 minutes (simulating column residence time).

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). If the compound is stable, all spots will lie on a perfect diagonal line. If the chloromethyl group has hydrolyzed, you will observe off-diagonal spots directly below the expected product coordinate[2].

Protocol B: Triethylamine-Deactivated Flash Chromatography

Causality: Adding a volatile base neutralizes the acidic silanol sites, preventing both the protonation of the basic imidazopyridine core and the acid-catalyzed hydrolysis of the electrophilic chloromethyl group[2],[3].

  • Solvent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane/EtOAc) and add 1% to 2% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked mobile phase. Allow the solvent to flow through the column for at least 2 column volumes to ensure complete deactivation of the silanol groups.

  • Sample Loading (Critical): Do not dry load onto standard silica, as this concentrates the compound directly onto highly acidic sites. Dissolve the crude product in a minimum volume of the Et₃N-spiked eluent (or anhydrous Dichloromethane) and apply it directly to the column head as a liquid load.

  • Elution: Run the column using the spiked mobile phase. Utilize positive pressure (flash chromatography) to minimize the residence time.

  • Post-Purification & Validation: Pool the product fractions. Validation Check: Run a TLC of the first and last collected product fractions; if the last fraction shows streaking, the column deactivation was incomplete. To remove residual Et₃N, co-evaporate the pooled fractions with anhydrous toluene (2 x 10 mL) on a rotary evaporator.

Frequently Asked Questions (FAQs)

Q: My product fraction contains a new, highly polar impurity that wasn't in the crude NMR. What happened? A: This is the classic signature of on-column degradation. The 2-chloromethyl group has hydrolyzed into a 2-hydroxymethyl group due to the acidic silanols and trace water in the silica gel[3]. You must switch to deactivated silica or neutral alumina.

Q: Can I use methanol in my eluent to improve the solubility of my crude mixture for loading? A: Absolutely not. Methanol is a strong nucleophile. In the presence of acidic silica, it will rapidly react with the highly electrophilic 2-chloromethyl group to form a methoxymethyl ether derivative[1]. If solubility is an issue, use dichloromethane (DCM) or perform a dry load onto Celite (never standard silica).

Q: I used 1% Et₃N, but my compound is still streaking heavily. What is the next logical step? A: If deactivation is insufficient, the basicity of the imidazo[1,2-a]pyridine core is outcompeting the Et₃N for binding sites. Switch your stationary phase entirely to Neutral Alumina[2],[3]. Alumina lacks the strongly acidic protons of silica gel and is highly effective for acid-sensitive, basic heterocycles.

References

  • 2. Benchchem. 2.1. ResearchGate. 3.3. Benchchem.

Sources

Technical Support Center: Optimizing Solvent Conditions for the Crystallization of 3-Nitroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-nitroimidazo[1,2-a]pyridines. The question-and-answer format is designed to directly address specific experimental issues, offering practical troubleshooting advice and explaining the underlying scientific principles.

Section 1: Troubleshooting Guide - Common Crystallization Problems & Solutions

This section addresses the most frequent and frustrating issues encountered during the crystallization of 3-nitroimidazo[1,2-a]pyridines. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the rationale.

Q1: My 3-nitroimidazo[1,2-a]pyridine compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common issue when the supersaturation is too high or the cooling rate is too rapid, often exacerbated by the presence of impurities.[1][2]

Troubleshooting Workflow:

  • Reduce Supersaturation: The most immediate cause of oiling out is a solution that is too concentrated.

    • Action: Re-dissolve the oil by gently heating the solution and add a small amount (10-20% of the original volume) of the same "good" solvent to decrease the overall concentration.[2] Allow the solution to cool much more slowly.

  • Slow Down the Cooling Process: Rapid cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice.[3][4]

    • Action: Insulate the crystallization vessel. Place the flask in a large beaker of hot water or a Dewar flask and allow it to cool to room temperature over several hours. Avoid placing the hot flask directly on a cold benchtop or in an ice bath.[3]

  • Change the Solvent System: The choice of solvent is critical and can significantly influence crystal formation.[5][6]

    • Action: Try a solvent in which your compound has slightly lower solubility. Alternatively, introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) very slowly to a solution of the compound in a "good" solvent. This technique, known as anti-solvent crystallization, can gently induce crystallization.[7]

  • Consider Impurities: Impurities can inhibit nucleation and promote the formation of oils.[2][8]

    • Action: If possible, purify the crude material further before attempting crystallization. Techniques like column chromatography can be effective. A charcoal treatment of the hot solution can sometimes remove colored impurities that may be interfering with crystallization.[2]

Causality Explained: The 3-nitroimidazo[1,2-a]pyridine scaffold possesses a significant dipole moment due to the nitro group and the fused heterocyclic system. In highly polar solvents or at high concentrations, strong solute-solute interactions can lead to the formation of disordered aggregates (oils) rather than an ordered crystalline solid. By reducing the concentration and slowing the cooling rate, you provide the molecules with the necessary time and space to arrange themselves into a thermodynamically more stable crystal lattice.

Q2: I'm only getting very small, needle-like crystals. How can I grow larger, block-like crystals suitable for X-ray diffraction?

A2: The formation of many small crystals, often in a needle-like habit, typically indicates rapid nucleation and/or anisotropic growth rates.[5][9] The goal is to reduce the number of nucleation sites and control the growth environment to favor more uniform, three-dimensional growth.

Troubleshooting Workflow:

  • Minimize Nucleation Sites: Fewer nucleation sites lead to the growth of fewer, larger crystals.[10]

    • Action: Ensure your crystallization vessel is scrupulously clean. Filter the hot, saturated solution through a pre-warmed funnel with a small plug of cotton or filter paper to remove any dust or particulate matter which can act as nucleation sites.[10]

  • Optimize the Solvent System for Slower Growth: A solvent in which the compound is moderately, rather than highly, soluble is often ideal.[10]

    • Action: Experiment with different solvents or solvent mixtures. Sometimes, a slightly "poorer" solvent will slow down the crystallization process, allowing for more orderly growth.

  • Employ Vapor Diffusion: This is one of the most effective methods for growing high-quality single crystals from small amounts of material.[11][12][13]

    • Action: Dissolve your compound in a small volume of a relatively non-volatile "good" solvent (e.g., ethyl acetate, THF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., pentane, diethyl ether). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[12][13]

  • Control the Temperature Gradient: A very slow, controlled temperature decrease is crucial.[3]

    • Action: Use a programmable heating block or a well-insulated container to cool the solution over 24-48 hours. Temperature cycling (heating and cooling) can sometimes help to dissolve smaller crystals and promote the growth of larger ones.[14]

Diagram: Vapor Diffusion Crystallization Workflow

VaporDiffusion cluster_setup Experimental Setup cluster_process Mechanism of Action Start Dissolve 3-nitroimidazo[1,2-a]pyridine in a 'good' solvent (e.g., THF) InnerVial Place solution in a small, open inner vial Start->InnerVial OuterVial Place inner vial inside a larger jar containing a volatile 'anti-solvent' (e.g., Pentane) InnerVial->OuterVial Seal Seal the larger jar to create a closed system OuterVial->Seal Diffusion Anti-solvent vapor slowly diffuses into the 'good' solvent Seal->Diffusion Solubility Solubility of the compound gradually decreases Diffusion->Solubility Supersaturation Solution reaches a state of gentle supersaturation Solubility->Supersaturation Crystallization Slow, ordered crystal growth is initiated Supersaturation->Crystallization

Caption: Workflow for Vapor Diffusion Crystallization.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles of crystallizing 3-nitroimidazo[1,2-a]pyridines.

Q3: What are the best starting solvents to screen for the crystallization of 3-nitroimidazo[1,2-a]pyridines?

A3: The choice of solvent is paramount and depends on the specific substituents on the imidazo[1,2-a]pyridine core.[6] However, a good starting point is to screen a range of solvents with varying polarities. The nitro group imparts significant polarity, suggesting that moderately polar solvents will be most effective.

Solvent Screening Strategy:

  • Initial Solubility Test: Test the solubility of a few milligrams of your compound in a small volume (e.g., 0.5 mL) of various solvents at room temperature and with gentle heating.[12]

  • Categorize Solvents:

    • "Good" Solvents (Soluble Hot, Sparingly Soluble Cold): These are ideal for slow cooling crystallization.[11] Examples might include ethanol, isopropanol, acetonitrile, or ethyl acetate.

    • "Poor" or "Anti-solvents" (Insoluble): These are useful for solvent layering or vapor diffusion techniques.[11] Common examples include hexanes, pentane, and water.

    • Too Soluble Solvents: If the compound is highly soluble even at room temperature (e.g., in DCM, chloroform, or DMSO), these are less ideal for single-solvent crystallization but can be used as the "good" solvent in a vapor diffusion or anti-solvent setup.[11][12]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsPolarity Index (Relative)Typical Application
Alcohols Ethanol, Isopropanol, MethanolHighSlow Cooling
Esters Ethyl AcetateMediumSlow Evaporation, Slow Cooling
Ketones AcetoneMedium-HighCan be too volatile, use with care
Nitriles AcetonitrileHighSlow Cooling
Halogenated Dichloromethane (DCM)MediumOften too soluble; good for layering/diffusion
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-MediumGood for layering/diffusion
Hydrocarbons Hexanes, Pentane, TolueneVery LowAnti-solvents

Note: Polarity is a key factor. The polarity of the solvent can influence which polymorphic form of the crystal is obtained.[15][16][17]

Q4: How does solvent polarity specifically affect the crystallization of these nitroaromatic compounds?

A4: Solvent polarity plays a crucial role in the crystallization of polar molecules like 3-nitroimidazo[1,2-a]pyridines by influencing both solubility and the specific molecular interactions that precede nucleation.[15][17]

  • Solubility and Supersaturation: The fundamental principle is "like dissolves like." Polar solvents will generally better solvate the polar 3-nitroimidazo[1,2-a]pyridine molecule. The key is to find a solvent where this solubility is temperature-dependent, allowing for the creation of a supersaturated state upon cooling.[18]

  • Molecular Interactions and Polymorphism: The solvent molecules interact directly with the surfaces of the growing crystals.[5] Polar solvents can interact strongly with the polar regions of your molecule (like the nitro group), potentially screening the electrostatic forces that guide crystal packing.[17] This can lead to different packing arrangements, a phenomenon known as polymorphism, where the same compound forms crystals with different internal structures and, consequently, different physical properties.[5][7] For instance, a polar solvent might favor a crystal form with a parallel dipole arrangement, while a nonpolar solvent might lead to a more stable anti-parallel arrangement.[17]

Diagram: Solvent Polarity Decision Tree

Polarity cluster_path Crystallization Path Selection Start Start with Crude 3-Nitroimidazo[1,2-a]pyridine SolubilityTest Test solubility in a range of polar & non-polar solvents Start->SolubilityTest GoodSolvent Moderately soluble hot, sparingly soluble cold? (e.g., Ethanol, Ethyl Acetate) SolubilityTest->GoodSolvent Polar Solvents TooSoluble Highly soluble at room temperature? (e.g., DCM, THF) SolubilityTest->TooSoluble Insoluble Insoluble even when hot? (e.g., Hexane, Water) SolubilityTest->Insoluble Non-Polar Solvents GoodSolvent->TooSoluble No SlowCool Proceed with Slow Cooling Crystallization GoodSolvent->SlowCool Yes TooSoluble->Insoluble No VaporDiffusion Use as 'Good Solvent' in Vapor Diffusion or Layering TooSoluble->VaporDiffusion Yes AntiSolvent Use as 'Anti-Solvent' in Vapor Diffusion or Layering Insoluble->AntiSolvent Yes OilingOut Oiling Out? SlowCool->OilingOut OilingOut->SlowCool No, but small crystals (See Q2) Troubleshoot Go to Troubleshooting Q1: - Reduce concentration - Slow cooling rate OilingOut->Troubleshoot Yes

Caption: Decision tree for solvent selection based on polarity.

Section 3: Experimental Protocols

This section provides standardized, step-by-step protocols for the most common and effective crystallization techniques discussed in this guide.

Protocol 1: Slow Cooling Crystallization

This is a standard method suitable when a solvent is found that dissolves the compound when hot but not when cold.[11]

  • Dissolution: Place the crude 3-nitroimidazo[1,2-a]pyridine (e.g., 100 mg) in a clean Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a steam bath or hot plate).[4]

  • Saturation: Continue adding the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[3]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, or if the solution is colored and you plan a charcoal treatment, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a second clean, pre-heated flask.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and set it aside on an insulated surface (like a cork ring) where it will not be disturbed. Allow it to cool slowly to room temperature.[3]

  • Induce Crystallization (If Necessary): If no crystals form after the solution has cooled to room temperature, try scratching the inside of the flask just below the solvent line with a glass rod or adding a tiny "seed" crystal of the pure compound.[2]

  • Complete Crystallization: Once crystals have formed, you can place the flask in an ice-water bath for 20-30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by suction filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.

Protocol 2: Vapor Diffusion (Hanging Drop Variation)

This method is excellent for producing high-quality crystals from milligram quantities of material.[13][19]

  • Prepare the Reservoir: In a well of a VDX plate or a small beaker, place a reservoir of the volatile anti-solvent (e.g., 500 µL of pentane).[19]

  • Prepare the Drop: On a siliconized glass cover slide, place a small drop (2-5 µL) of a concentrated solution of your compound dissolved in the less volatile "good" solvent (e.g., THF).[19]

  • Seal the System: Carefully invert the coverslip and place it over the reservoir well, using vacuum grease to create an airtight seal. The drop should be hanging from the coverslip, suspended over the anti-solvent reservoir.[19]

  • Equilibration: Store the sealed plate in a vibration-free location at a constant temperature. Over time, the anti-solvent vapor will diffuse into the hanging drop, slowly increasing the concentration of your compound and inducing crystallization.[20][21]

  • Monitor: Check for crystal growth periodically over several days to weeks using a microscope.

References

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Available from: [Link]

  • Aston Publications Explorer. Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via in situ. Available from: [Link]

  • How It Comes Together. How Do Solvents Impact Crystal Morphology In Crystallization?. (2025). Available from: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. Some thoughts about the single crystal growth of small molecules. CrystEngComm, 2012, 14, 751-757. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. (2024). Available from: [Link]

  • International Union of Crystallography. How to grow crystals for X-ray crystallography. (2024). Available from: [Link]

  • Linac Coherent Light Source. Crystal Growth. Available from: [Link]

  • National Institutes of Health. Crystallization of Membrane Proteins by Vapor Diffusion. Available from: [Link]

  • ACS Publications. Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. (2016). Available from: [Link]

  • ACS Publications. Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). Available from: [Link]

  • ResearchGate. Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. Available from: [Link]

  • At Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. (2025). Available from: [Link]

  • Jones, A. G. Crystallization of Organic Compounds. (2002). Available from: [Link]

  • Zhanghua Dryer. Crystallization Techniques: Methods and Applications in Industry. (2025). Available from: [Link]

  • IntechOpen. Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022). Available from: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. (2023). Available from: [Link]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • National Institutes of Health. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Available from: [Link]

  • Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. (2023). Available from: [Link]

  • Chemistry LibreTexts. Troubleshooting Crystallization. (2022). Available from: [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]

  • National Institutes of Health. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Available from: [Link]

  • National Institutes of Health. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. (2021). Available from: [Link]

  • Royal Society of Chemistry. Purification of nitrophenols using complex-assisted crystallization. Available from: [Link]

  • National Institutes of Health. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). Available from: [Link]

  • White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). Available from: [Link]

  • Universität Potsdam. Advice for Crystallization. Available from: [Link]

  • Crystal Pharmatech. Crystallization Process Development & Optimization Services. (2025). Available from: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • University of Colorado Boulder. Crystallization. Available from: [Link]

  • ResearchGate. Crystallization of polymorphs: The effect of solvent. Available from: [Link]

  • ACS Publications. Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. (2026). Available from: [Link]

  • Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available from: [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). Available from: [Link]

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Available from: [Link]

  • White Rose eTheses Online. Optimization and Design of Reactive Crystallization Process. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Effect of Solvent and Polymer Additives on Crystallization. Available from: [Link]

  • ACS Publications. Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. (2020). Available from: [Link]

  • National Institutes of Health. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Available from: [Link]

  • Hampton Research. Optimization. (2015). Available from: [Link]

  • ScienceDirect. Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. (2001). Available from: [Link]

  • Wiley Online Library. Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by S RN 1 Reactions. Available from: [Link]

  • Beilstein Archives. Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. (2020). Available from: [Link]

  • SciELO. Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that highly functionalized imidazo[1,2-a]pyridines are invaluable scaffolds for cross-coupling and S_RN1 reactions[1]. However, the late-stage nitration of 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine introduces unique purification challenges.

This guide provides field-proven, causality-driven solutions to isolate your target molecule from unreacted starting materials and solvolysis byproducts.

Workflow Visualization: The pKa-Driven Separation Strategy

Do not rely on silica gel chromatography to separate your nitrated product from the un-nitrated precursor. Instead, exploit the massive shift in basicity caused by the 3-nitro group. The workflow below illustrates this self-validating separation system.

G SM Crude Nitration Mixture (3-Nitro Product + Unreacted Precursor) Quench Ice-Water Quench (Precipitates Organics) SM->Quench Filter Direct Filtration (Isolates Crude Solid) Quench->Filter AcidWash Resuspend in 1M HCl (aq) (pH ~ 0) Filter->AcidWash AqLayer Aqueous Filtrate (Protonated Unreacted Precursor pKa ~ 5.0) AcidWash->AqLayer Dissolves Impurity OrgLayer Filter Cake (Neutral 3-Nitro Product pKa ~ -0.3) AcidWash->OrgLayer Retains Product Purification Recrystallization (Toluene or MeCN) OrgLayer->Purification Pure Pure 6-Bromo-2-(chloromethyl)- 3-nitroimidazo[1,2-a]pyridine Purification->Pure

Fig 1: pKa-driven purification workflow for 3-nitroimidazo[1,2-a]pyridine derivatives.

Troubleshooting FAQs: Impurity Profiling & Causality

Q: Why is my 6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine persistently contaminated with the un-nitrated starting material, even after silica gel chromatography? A: This is a classic issue of chromatographic co-elution. Both the un-nitrated precursor and the nitrated product share nearly identical polarities on silica gel. The Mechanistic Solution: Exploit their vastly different acid-base profiles. The parent imidazo[1,2-a]pyridine ring is basic, with a pKa around 6.8[2]. While the halogens on your un-nitrated precursor lower this slightly (pKa ~4.5–5.5), it remains easily protonated. However, nitration at the 3-position places a powerful electron-withdrawing nitro group in direct conjugation with the N1 nitrogen. This drastically depletes electron density at N1, plummeting the pKa to approximately -0.28[3]. By washing your crude solid with 1M HCl (pH ~0), you create a self-validating binary separation: the un-nitrated impurity becomes >99.9% protonated and dissolves into the aqueous phase, while the 3-nitro product remains >99.9% neutral and stays in the solid/organic phase.

Q: LC-MS analysis of my purified product shows a major +18 Da or +32 Da mass impurity (corresponding to [M+OH] or [M+OMe]). Where is this originating? A: You are observing the solvolysis of your chloromethyl group. The 2-(chloromethyl) position on the imidazo[1,2-a]pyridine scaffold is highly activated. The strongly electron-withdrawing 3-nitro group increases the electrophilicity of this benzylic-like carbon, making it exceptionally prone to nucleophilic substitution (S_N2) and single-electron transfer (S_RN1) pathways[1][4]. If you quench your highly acidic nitration reaction with warm water, or if you attempt to recrystallize the final product from methanol or ethanol, the nucleophilic solvent will rapidly displace the labile chloride. The Mechanistic Solution: Always quench the nitration mixture over crushed ice to maintain a temperature <5 °C. Strictly avoid primary and secondary alcohols during workup and recrystallization.

Q: During liquid-liquid extraction (DCM/Water), the product forms an intractable emulsion and a third solid phase at the interface. How can I recover my yield? A: 3-Nitroimidazo[1,2-a]pyridines are notoriously insoluble in cold, non-polar organic solvents like DCM or hexanes[4]. When you quench the nitration mixture, the sudden drop in acid concentration causes the neutral product to crash out, forming a fine suspension that stabilizes emulsions. The Mechanistic Solution: Bypass the extraction entirely. The product's low solubility in water is an asset. Simply filter the crude yellow/tan precipitate directly from the ice-water quench, and perform the purification directly on the filter cake.

Quantitative Data: Physicochemical Properties for Separation
CompoundPredicted pKa (N1)Rf (7:3 Hexanes:EtOAc)Solubility (Water, pH 1)Reactivity Risk
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (Starting Material)~ 4.5 to 5.50.35High (Forms soluble salt)Moderate
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine (Product)~ -0.280.40Insoluble (Remains neutral)High (S_N2 / S_RN1)
Hydrolyzed Byproduct (2-hydroxymethyl analog)~ -0.300.10InsolubleStable
Step-by-Step Methodologies
Protocol A: The pKa-Driven Aqueous Wash (Primary Protocol)

This protocol is self-validating; the physical properties of the molecules dictate the separation, eliminating the user error associated with chromatography.

  • Cold Quench: Slowly pour the crude nitration mixture (HNO3/H2SO4) over a 10-fold volume of vigorously stirred crushed ice. Maintain the temperature below 5 °C to prevent hydrolysis of the chloromethyl group.

  • Direct Isolation: Allow the ice to melt completely. Filter the resulting yellow/tan precipitate through a sintered glass funnel. Do not attempt to extract with DCM.

  • Acidic Trituration: Transfer the crude filter cake to a beaker. Suspend the solid in 10 volumes of 1M HCl (aq) and stir vigorously for 20 minutes at room temperature. This selectively protonates the un-nitrated starting material, driving it into the aqueous phase.

  • Filtration & Neutralization: Filter the suspension. Wash the retained solid (your 3-nitro product) with cold distilled water until the filtrate runs neutral (pH ~7).

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours. Do not use heat, as residual moisture can trigger hydrolysis.

Protocol B: Non-Nucleophilic Recrystallization (Polishing Protocol)

Use this to remove trace organic impurities or color bodies.

  • Place the dried crude solid in a round-bottom flask.

  • Add a minimal amount of boiling Toluene or Acetonitrile . (CRITICAL: Do not use Methanol or Ethanol).

  • Stir until dissolved. If insoluble particulates remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to maximize crystallization.

  • Filter the crystals and wash with a small volume of ice-cold hexanes.

Protocol C: Dry-Load Silica Gel Chromatography (Rescue Protocol)

Only necessary if over-nitrated or oxidized byproducts are present.

  • Dissolve the crude solid in a large volume of Ethyl Acetate (EtOAc).

  • Add silica gel (approx. 3x the mass of your crude product) to the solution and evaporate the solvent completely under reduced pressure to create a dry powder.

  • Load the powder onto a pre-packed silica column.

  • Elute using a gradient of Hexanes to EtOAc (e.g., 9:1 to 6:4). Run the column quickly to minimize the time the chloromethyl group spends on the slightly acidic silica.

References
  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions Source: ResearchGate URL
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: PMC - NIH URL
  • 7-Bromo-3-nitroimidazo[1,2-a]pyridine 1784041-05-9 wiki Source: Guidechem URL
  • Imidazo(1,2-a)

Sources

Validation & Comparative

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including anxiolytics, antivirals, and anti-leishmanial agents[1][2]. The specific synthetic intermediate 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine presents a unique analytical challenge. It contains three distinct, highly labile functional groups—a bromine atom at C6, a chloromethyl group at C2, and a nitro group at C3—each competing for gas-phase cleavage during collision-induced dissociation (CID).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) against Low-Resolution Mass Spectrometry (LRMS) (e.g., Triple Quadrupole / QqQ) for the structural elucidation of this complex molecule. By analyzing the causality behind the fragmentation pathways, we demonstrate why HRMS is the mandatory platform for unambiguous structural validation of multi-halogenated nitroaromatics[3].

Platform Comparison: HRMS vs. LRMS

When analyzing highly functionalized synthetic intermediates, the choice of mass spectrometry platform dictates the confidence level of the structural assignment.

  • Isotopic Fine Structure (MS1): The presence of both Bromine ( 79 Br/ 81 Br in a ~1:1 ratio) and Chlorine ( 35 Cl/ 37 Cl in a ~3:1 ratio) generates a highly complex isotopic cluster (M, M+2, M+4, M+6). LRMS can only measure nominal mass ratios, which are easily skewed by co-eluting background matrix ions. HRMS, operating at resolutions exceeding 140,000 (FWHM), resolves the exact mass defect of these isotopes, providing an unambiguous elemental composition[2].

  • Fragmentation Specificity (MS/MS): Gas-phase fragmentation of imidazo[1,2-a]pyridines involves the sequential loss of peripheral substituents before the collapse of the aromatic core[4]. Because the nominal mass loss of a nitro group (-46 Da) and a chloromethyl group (-49 Da) can produce fragments with similar nominal masses depending on hydrogen rearrangements, LRMS often yields ambiguous product ion spectra. HRMS provides sub-ppm mass accuracy, definitively proving which bond was cleaved.

Workflow cluster_HRMS High-Resolution MS (Orbitrap/Q-TOF) cluster_LRMS Low-Resolution MS (QqQ) Sample Sample Prep 6-Br-2-CH2Cl-3-NO2 Imidazo[1,2-a]pyridine HRMS_Acq Full Scan & ddMS2 (R=140,000) Sample->HRMS_Acq LRMS_Acq Product Ion Scan (Unit Resolution) Sample->LRMS_Acq HRMS_Data Sub-ppm Mass Accuracy Exact Isotopic Resolution HRMS_Acq->HRMS_Data LRMS_Data Nominal Mass Ambiguous Halogen Loss LRMS_Acq->LRMS_Data

Caption: Analytical workflow comparing HRMS and LRMS platforms for structural elucidation.

Gas-Phase Fragmentation Mechanics

The fragmentation of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is driven by the relative bond dissociation energies (BDE) of its substituents.

  • Loss of the Nitro Group: Nitroaromatics are highly susceptible to homolytic cleavage under CID, frequently losing a nitro radical ( NO2∙​ , -45.99 Da) or nitric oxide ( NO∙ , -29.99 Da)[5]. Because the C-NO 2​ bond is highly polarized, this is typically the most abundant fragment at lower collision energies.

  • Cleavage of the Chloromethyl Group: The C(sp 3 )-Cl bond in the chloromethyl group is relatively weak compared to aromatic halogen bonds. It readily undergoes homolytic cleavage to lose a chlorine radical ( Cl∙ , -34.97 Da).

  • Cleavage of the Bromine Atom: The C(sp 2 )-Br bond on the pyridine ring requires higher normalized collision energy (NCE) to break. Loss of the bromine radical ( Br∙ , -78.92 Da) usually occurs sequentially after the loss of the nitro or chlorine groups.

Pathway M [M+H]+ m/z 289.933 F1 [M+H - NO2]+ m/z 243.940 M->F1 -NO2• (-45.99 Da) F2 [M+H - Cl]+ m/z 254.964 M->F2 -Cl• (-34.97 Da) F3 [M+H - Br]+ m/z 211.015 M->F3 -Br• (-78.92 Da) F4 [M+H - NO2 - Cl]+ m/z 208.971 F1->F4 -Cl• F2->F4 -NO2• F5 Core Fragment m/z 117.057 F4->F5 Ring Cleavage

Caption: Gas-phase fragmentation pathway of the protonated precursor ion.

Self-Validating Experimental Protocol

To ensure a self-validating system, the following LC-HRMS/MS protocol utilizes mass error (measured in parts-per-million, ppm) as the primary validation metric. A mass error of <5 ppm confirms the mechanistic causality of the proposed fragmentation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine in 1 mL of LC-MS grade Acetonitrile. Dilute to a final concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency to form the [M+H]+ precursor ion in positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2μL onto a C18 reverse-phase column (e.g., 2.1×50 mm,1.7μm ). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

    • Causality: The highly hydrophobic, multi-halogenated core requires a strong organic gradient to overcome retention and prevent peak tailing.

  • HRMS Data Acquisition: Operate the Orbitrap/Q-TOF in Full MS / data-dependent MS2 (dd-MS2) mode. Set Full MS resolution to 140,000 to resolve the Br/Cl isotopic fine structure. Set MS2 resolution to 35,000.

  • Collision Energy Stepping: Utilize Normalized Collision Energy (NCE) stepping at 20, 40, and 60 eV.

    • Causality: Stepping the collision energy ensures that both the fragile C-NO 2​ bond (cleaved at 20 eV) and the robust C-Br bond (cleaved at 60 eV) are captured in a single composite MS/MS spectrum.

Quantitative Data Comparison

The table below summarizes the theoretical exact masses of the primary fragments and compares the diagnostic capabilities of HRMS versus LRMS. The HRMS platform's ability to measure exact mass prevents false assignments that commonly occur in LRMS when dealing with isobaric losses.

Fragment AssignmentFormula ( 79 Br, 35 Cl)Exact m/z (HRMS)Nominal m/z (LRMS)HRMS Mass ErrorDiagnostic Value
Precursor [M+H]+ C8​H6​BrClN3​O2+​ 289.9332290 <2 ppm Confirms intact molecule and isotopic cluster.
Loss of Nitro ( −NO2∙​ ) C8​H6​BrClN2+​ 243.9403244 <3 ppm Validates C3 substitution.
Loss of Chlorine ( −Cl∙ ) C8​H6​BrN3​O2+​ 254.9643255 <3 ppm Validates chloromethyl lability.
Loss of Bromine ( −Br∙ ) C8​H6​ClN3​O2+​ 211.0149211 <4 ppm Validates C6 halogenation.
Loss of NO2​ & Cl C8​H6​BrN2+​ 208.9714209 <3 ppm Confirms sequential peripheral cleavage.

Sources

Spectroscopic validation of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics and bioactive compounds[1]. Within this chemical space, 6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine stands out as a highly valuable, densely functionalized intermediate. It serves as a critical node for divergent synthesis, enabling Suzuki-Miyaura cross-coupling at the C6-bromo position and nucleophilic substitution at the C2-chloromethyl group[2].

However, the very features that make this intermediate synthetically useful—its reactive chloromethyl group and the strongly electron-withdrawing C3-nitro group—make it highly susceptible to degradation and regioisomeric impurities. Relying on standard commercial grades or routine Quality Control (QC) methods often leads to downstream batch failures.

This guide objectively compares the performance of High-Fidelity Spectroscopic Validation against Routine QC Methodologies , providing drug development professionals with the self-validating protocols required to secure the integrity of their synthetic pipelines.

Part 1: The Causality of Analytical Choices

To guarantee the structural integrity of 6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine, analytical workflows must be designed around the molecule's specific vulnerabilities. Do not simply run a standard 1D NMR; understand why the molecule demands a tailored approach:

  • The Chloromethyl Vulnerability: The -CH₂Cl group is highly susceptible to solvolysis. Routine QC often utilizes unbuffered water in LC-MS or protic deuterated solvents (like CD₃OD) for NMR, which can lead to artifactual hydrolysis or methoxylation. Causality: We mandate strictly aprotic, acid-free sample preparation to prevent the analytical method from destroying the very functional group it is attempting to measure.

  • Regioisomeric Ambiguity: Electrophilic bromination or nitration of the imidazo[1,2-a]pyridine core can yield mixtures (e.g., C6 vs. C8 substitution). 1D ¹H NMR cannot definitively distinguish these isomers due to overlapping coupling constants in the aromatic region[3]. Causality: 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to observe the 3-bond coupling between the C5-proton and the bridgehead nitrogen/C3 carbon, confirming the exact molecular topology.

  • Nitro Group Deshielding: The C3-NO₂ group exerts a powerful anisotropic deshielding effect. Causality: The C5 proton is pushed significantly downfield (typically >9.5 ppm), serving as a primary diagnostic marker for the correct placement of the nitro group.

Part 2: Comparative Performance: Validated vs. Standard Intermediates

Implementing a high-fidelity validation platform directly translates to superior downstream performance. Table 1 compares the outcomes of utilizing a rigorously validated intermediate versus a standard commercial/crude grade.

Table 1: Comparative Performance in Downstream Synthesis

MetricHigh-Fidelity Validated IntermediateStandard Commercial / Crude GradeAnalytical Causality
Absolute Purity (qNMR) > 98.5%85 - 92%qNMR accounts for NMR-silent inorganic salts missed by standard LC-UV.
Regioisomer Content < 0.1% (Undetectable)3 - 8% (Typically 8-bromo)2D HMBC actively screens for misaligned substitution patterns.
Downstream Yield (Suzuki) 88 - 94%55 - 65%High purity prevents Pd-catalyst poisoning; intact -CH₂Cl prevents side reactions.
Batch Reproducibility Excellent (RSD < 2%)Poor (RSD > 15%)Strict spectroscopic gating ensures consistent stoichiometric ratios.

Table 2: Quantitative Spectroscopic Benchmarks for Validation

Analytical ModalityKey Quantitative Signal / BenchmarkStructural Assignment
HRMS (ESI-QTOF) m/z 289.9332 [M+H]⁺ (1:1 ratio for ⁷⁹Br/⁸¹Br)Confirms exact mass and the presence of one Bromine and one Chlorine atom.
¹H NMR (400 MHz, CDCl₃) δ 9.65 (d, J = 1.8 Hz, 1H)C5-H (Highly deshielded by adjacent C3-NO₂ and bridgehead N).
¹H NMR (400 MHz, CDCl₃) δ 5.05 (s, 2H)C2-CH₂Cl (Intact chloromethyl group, confirming no hydrolysis).
¹³C NMR (100 MHz, CDCl₃) δ ~130.5 (C3), ~108.2 (C6)Confirms carbon backbone and substitution points.
FT-IR (ATR) 1532 cm⁻¹ (ν_asym), 1348 cm⁻¹ (ν_sym)Confirms the presence of the C3-NO₂ group.

Part 3: Visualizing the Analytical Workflow

The following decision tree outlines the mandatory gating process for validating this intermediate.

ValidationWorkflow Start Crude 6-Bromo-2-(chloromethyl) -3-nitroimidazo[1,2-a]pyridine LCMS LC-HRMS (ESI+) Check[M+H]+ m/z ~289.9 Start->LCMS MassFail Reject Batch (Hydrolysis Detected) LCMS->MassFail Mass Mismatch NMR1D 1D ¹H & ¹³C qNMR Verify -CH₂Cl (δ 5.05) LCMS->NMR1D Mass Confirmed NMR2D 2D NMR (HMBC) Confirm Regiochemistry NMR1D->NMR2D >98% Absolute Purity FTIR FT-IR Spectroscopy Verify -NO₂ (~1530 cm⁻¹) NMR2D->FTIR C5/C8 Confirmed Valid High-Purity Validated Intermediate FTIR->Valid All Specs Met

Fig 1: High-fidelity spectroscopic validation workflow for imidazo[1,2-a]pyridine intermediates.

Part 4: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, meaning the methodology inherently checks for its own errors during execution.

Protocol 1: Self-Validating Quantitative NMR (qNMR)

Standard 1D NMR only provides relative proton ratios, masking inorganic salts or NMR-silent impurities. By incorporating a certified internal standard, this system self-validates the absolute purity.

  • Sample Preparation: Accurately weigh exactly 10.0 mg of the intermediate and 5.0 mg of traceable 1,3,5-trimethoxybenzene (internal standard) into a glass vial using a microbalance.

  • Solvent Treatment: Dissolve the mixture in 0.6 mL of CDCl₃ that has been freshly filtered through a short plug of basic alumina.

    • Causality: CDCl₃ naturally degrades under light to produce trace DCl, which rapidly hydrolyzes the labile chloromethyl group during the NMR experiment. Basic alumina neutralizes this, ensuring the sample remains pristine.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz (or higher) with a relaxation delay (D1) of 30 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation of all nuclei, preventing integration errors caused by differential T1 relaxation times between the internal standard and the analyte.

Protocol 2: Non-Destructive LC-HRMS Analysis

The C2-chloromethyl group is highly susceptible to in-source fragmentation, often showing a false [M-Cl]⁺ peak that mimics degradation. This protocol prevents false negatives.

  • Mobile Phase Selection: Use a gradient of LC-MS grade Water and Acetonitrile containing 0.05% Formic Acid.

    • Causality: Strictly avoid methanol. Methanol can cause artifactual methoxylation of the chloromethyl group during the chromatographic run, leading to false degradation data.

  • Ionization Parameters: Utilize Electrospray Ionization (ESI+) with a reduced capillary voltage (e.g., 2.5 kV) and a lower desolvation temperature (250°C).

    • Causality: "Soft" ionization preserves the intact molecular ion [M+H]⁺, preventing the diagnostic false negatives associated with C-Cl bond cleavage.

  • Validation Check: The system self-validates by checking the isotopic distribution. The presence of one Bromine and one Chlorine atom must yield a distinct M : M+2 : M+4 isotopic pattern at an approximate 100:130:30 relative abundance. If this pattern is missing, the chloromethyl group has been compromised.

References

  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions | researchgate.net | 2

  • Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells | acs.org | 1

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes | acs.org | 3

Sources

A Comparative Guide to Leaving Group Efficacy: Chloromethyl vs. Bromomethyl in Imidazo[1,2-a]pyridine Nucleophilic Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the imidazo[1,2-a]pyridine scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in numerous therapeutic agents.[1] The functionalization of this core, often through nucleophilic substitution reactions, is a critical step in the synthesis of new molecular entities. The efficiency of these S_N2 reactions is profoundly dictated by the nature of the leaving group. A well-chosen leaving group ensures higher yields, faster reaction times, and milder conditions, all of which are paramount in medicinal chemistry.

This guide provides an in-depth technical comparison of two common leaving groups when attached to the imidazo[1,2-a]pyridine scaffold: the chloromethyl (-CH₂Cl) and bromomethyl (-CH₂Br) moieties. We will delve into the fundamental chemical principles governing leaving group ability and present robust experimental protocols for their quantitative evaluation, providing researchers with the theoretical grounding and practical methodologies to make informed decisions in their synthetic strategies.

The Theoretical Framework: What Defines a Superior Leaving Group?

In a bimolecular nucleophilic substitution (S_N2) reaction, the leaving group departs in the rate-determining step. Therefore, its ability to accommodate the electron pair from the breaking bond is crucial.[2] A "good" leaving group is one that is stable on its own after detaching.[3] This stability is governed by several key factors:

  • Basicity: There is an inverse relationship between basicity and leaving group ability.[4][5] Weak bases are excellent leaving groups because they are stable as anions and have a low tendency to re-donate their electron pair.[2][6] Since hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This principle suggests Br⁻ is the better leaving group.[5]

  • Carbon-Halogen (C-X) Bond Strength: The S_N2 reaction involves the cleavage of the C-X bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.[7][8] The C-Br bond (bond dissociation energy ≈ 285 kJ/mol) is significantly weaker than the C-Cl bond (≈ 340 kJ/mol), predicting a faster departure for the bromide.

  • Polarizability: Polarizability refers to the ease with which an atom's electron cloud can be distorted.[9] Larger atoms, such as bromine, are more polarizable than smaller atoms like chlorine.[10] In the S_N2 transition state, a partial negative charge develops on the leaving group. A more polarizable atom can better stabilize this developing charge over a larger volume, which lowers the energy of the transition state and accelerates the reaction.[9][11]

PropertyChloride (Cl⁻)Bromide (Br⁻)Implication for Leaving Group Efficacy
Basicity Stronger BaseWeaker BaseBromide is favored.[5]
C-X Bond Strength Stronger (≈ 340 kJ/mol)Weaker (≈ 285 kJ/mol)Bromide is favored.[7]
Polarizability LowerHigherBromide is favored.[9]

Based on these fundamental principles, we can confidently hypothesize that the bromomethyl group is a more effective leaving group than the chloromethyl group in the context of S_N2 reactions on the imidazo[1,2-a]pyridine scaffold. The following sections will detail experimental methodologies to validate this hypothesis quantitatively.

Experimental Validation: Quantifying Reactivity

To move from theoretical prediction to empirical fact, we must design experiments that can accurately measure the relative reactivity of 2-(chloromethyl)imidazo[1,2-a]pyridine and 2-(bromomethyl)imidazo[1,2-a]pyridine. We present two robust, self-validating protocols.

Protocol 1: Comparative Kinetic Analysis by ¹H NMR Spectroscopy

This method involves running two separate reactions under identical conditions and monitoring their progress over time using ¹H NMR. This allows for the direct calculation of reaction rate constants.

Causality of Experimental Choices:

  • Why NMR? ¹H NMR spectroscopy is a powerful non-destructive technique that allows for the real-time monitoring of reactant consumption and product formation without altering the reaction mixture.[12] Its quantitative nature, when acquisition parameters are set correctly, enables the calculation of concentration changes over time.[13][14]

  • Why a Pseudo-First-Order Condition? By using a large excess of the nucleophile (e.g., 10 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to a pseudo-first-order process, where the rate depends only on the concentration of the imidazo[1,2-a]pyridine substrate, making data analysis straightforward.

G cluster_prep Preparation cluster_reaction Kinetic Runs (Parallel) cluster_analysis Data Acquisition & Analysis sub1 Synthesize & Purify 2-(chloromethyl)imidazo[1,2-a]pyridine run1 Reaction A: Chloro-substrate + Nucleophile (10 eq) in NMR tube with internal standard sub1->run1 sub2 Synthesize & Purify 2-(bromomethyl)imidazo[1,2-a]pyridine run2 Reaction B: Bromo-substrate + Nucleophile (10 eq) in NMR tube with internal standard sub2->run2 nmr Acquire ¹H NMR Spectra at defined time intervals (t=0, 5, 15, 30... min) run1->nmr run2->nmr integrate Integrate reactant & product signals relative to internal standard nmr->integrate plot Plot ln([Reactant]) vs. Time integrate->plot calc Calculate pseudo-first-order rate constant (k) from slope plot->calc compare Compare k_Br vs. k_Cl calc->compare

Caption: Workflow for comparative kinetic analysis via ¹H NMR.

Detailed Step-by-Step Methodology:

  • Preparation: Synthesize 2-(chloromethyl)imidazo[1,2-a]pyridine and 2-(bromomethyl)imidazo[1,2-a]pyridine using established literature procedures.[15][16] Ensure high purity (>98%) as confirmed by NMR and LC-MS.

  • Reagent Preparation:

    • Prepare a stock solution of the nucleophile (e.g., 0.5 M sodium thiophenoxide in DMSO-d₆).

    • Prepare a stock solution of a suitable internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene in DMSO-d₆). The internal standard must not react with any components and its signals should not overlap with reactant or product signals.

  • Reaction Setup (Perform for each substrate):

    • In a clean, dry NMR tube, add 5.0 mg of the halo-methyl-imidazo[1,2-a]pyridine substrate.

    • Add 100 µL of the internal standard stock solution.

    • Dissolve the solids in 400 µL of DMSO-d₆.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 298 K).

    • Acquire an initial spectrum (t=0).

  • Initiation and Monitoring:

    • Rapidly inject 10 equivalents of the nucleophile stock solution into the NMR tube.

    • Immediately begin acquiring spectra at set time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). Use appropriate acquisition parameters for quantitative analysis (e.g., a relaxation delay, D1, of at least 5 times the longest T1 of interest).

  • Data Analysis:

    • Process each spectrum identically.

    • For each time point, integrate a well-resolved signal of the starting material and a signal of the product. Normalize these integrals to the integral of the internal standard.

    • Calculate the concentration of the starting material at each time point.

    • Plot ln([Starting Material]) versus time (in seconds). The data should yield a straight line.

    • The pseudo-first-order rate constant, k, is the negative of the slope of this line.

  • Comparison: Calculate the ratio of the rate constants (kbromo / kchloro) to determine the relative reactivity.

Expected Quantitative Data Summary:

SubstrateLeaving GroupHypothetical Rate Constant, k (s⁻¹)Hypothetical Half-Life, t₁/₂ (s)Relative Rate (kₓ / kₖ)
2-(chloromethyl)imidazo[1,2-a]pyridine-CH₂Cl1.5 x 10⁻⁴46201
2-(bromomethyl)imidazo[1,2-a]pyridine-CH₂Br9.8 x 10⁻³71~65
Protocol 2: Competition Experiment

This elegant approach involves reacting an equimolar mixture of both substrates with a limited amount of a common nucleophile. By analyzing the resulting product ratio, one can directly infer the relative reactivity of the starting materials.[17]

Causality of Experimental Choices:

  • Why a Competition? This design is inherently more precise for determining relative rates. Since both substrates are in the same flask, they experience identical conditions (temperature, concentration, stirring), eliminating potential variations between separate runs.

  • Why a Limiting Nucleophile? Using a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents total) ensures that the reaction does not go to completion. The ratio of the products formed will therefore directly reflect the relative rates at which the two substrates were consumed.[17]

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis mix Prepare equimolar mixture (1:1) of Chloro- and Bromo-substrates react React mixture with limiting nucleophile (0.5 eq) mix->react quench Quench reaction after partial conversion (e.g., 1 hour) react->quench workup Aqueous Workup & Extraction quench->workup analyze Analyze product mixture by ¹H NMR or GC-MS workup->analyze ratio Determine product ratio by integrating unique product signals analyze->ratio calc Calculate relative reactivity ratio->calc

Sources

A Comparative Guide to Catalyst Efficiency in the Suzuki Coupling of 6-bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this bicyclic heterocycle is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents. This guide provides a comparative analysis of catalyst efficiency for the Suzuki coupling of 6-bromoimidazo[1,2-a]pyridines, offering experimental data, detailed protocols, and mechanistic insights to aid in the selection of optimal reaction conditions.

The Challenge of N-Heterocycle Coupling

While the Suzuki-Miyaura reaction is robust, its application to nitrogen-containing heterocycles like imidazo[1,2-a]pyridines can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency[1]. The selection of an appropriate catalyst system, including the palladium source and the ligand, is therefore critical to overcome this challenge and achieve high yields.

Comparative Analysis of Catalyst Systems

A study by Caujolle et al. provides a direct comparison of two common palladium catalyst systems for the microwave-assisted Suzuki coupling of 6-bromoimidazo[1,2-a]pyridine with p-thiomethylphenylboronic acid. The two systems evaluated were:

  • Method A: A pre-formed Pd(0) catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Method B: An in situ generated catalyst from a Pd(II) precursor, Palladium(II) acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃).

The results of this comparative study are summarized in the table below:

EntryCatalyst SystemReaction Time (min)Conversion (%)Yield (%)
1Pd(PPh₃)₄ (Method A)2010083
2Pd(OAc)₂/PPh₃ (Method B)2010095

Data sourced from Caujolle, R.; El-Kashef, H.; Rapp, C.; Gence, G.; Pigeon, P.; Leger, J.-M.; Guillaumet, G. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. 2010.

The experimental data clearly indicates that under microwave irradiation at 150°C, both catalyst systems are highly effective in promoting the Suzuki coupling of 6-bromoimidazo[1,2-a]pyridine, leading to complete conversion of the starting material within 20 minutes. However, the in situ generated catalyst from Pd(OAc)₂ and PPh₃ (Method B) provided a significantly higher isolated yield of 95% compared to 83% with Pd(PPh₃)₄ (Method A). This suggests that for this particular transformation, the in situ approach is more efficient.

The Rationale Behind Catalyst Component Selection

The choice of palladium source and ligand is a critical determinant of success in Suzuki-Miyaura couplings.

  • Palladium Precursors: Pd(OAc)₂ is a common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable, pre-formed Pd(0) complex that does not require an in situ reduction step.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a widely used, air-stable, and cost-effective ligand. However, for more challenging substrates, bulky and electron-rich phosphine ligands can significantly enhance catalytic activity[1][2]. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and can stabilize the active monoligated palladium species[3]. Examples of such advanced ligands include the Buchwald dialkylbiaryl phosphines like SPhos and XPhos[1].

  • N-Heterocyclic Carbene (NHC) Ligands: In recent years, N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines. They form very stable bonds with palladium and can lead to highly active and long-lived catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, have shown particular promise for the coupling of heteroaryl halides[2][4].

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps, as illustrated below. The efficiency of the chosen catalyst system directly impacts the kinetics of each step in this cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product pd0 Pd(0)L₂ reductive_elimination->pd0 Regenerates Catalyst oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_ar_ar Ar-Pd(II)-Ar'(L₂) transmetalation->pd_ar_ar pd0->oxidative_addition pd_complex->transmetalation pd_ar_ar->reductive_elimination aryl_halide Ar-X aryl_halide->oxidative_addition organoboron Ar'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation Activates Boronic Acid

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Below are detailed, step-by-step methodologies for the two catalyst systems compared in this guide.

Protocol 1: In situ Catalyst Generation with Pd(OAc)₂/PPh₃ (Method B)

This protocol is adapted from the higher-yielding method reported by Caujolle et al..

Materials:

  • 6-bromoimidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • Triphenylphosphine (PPh₃) (0.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dioxane/Ethanol solvent mixture

  • Microwave reactor vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reactor vial, add 6-bromoimidazo[1,2-a]pyridine, the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.1 eq.), and triphenylphosphine (0.2 eq.).

  • Add the dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Pre-formed Catalyst with Pd(PPh₃)₄ (Method A)

This protocol is also based on the work of Caujolle et al..

Materials:

  • 6-bromoimidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dioxane/Ethanol solvent mixture

  • Microwave reactor vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reactor vial, add 6-bromoimidazo[1,2-a]pyridine, the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).

  • Add the dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes.

  • Follow the same workup and purification procedure as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and optimizing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Reaction Planning reagent_prep Reagent Preparation and Weighing start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine. As a complex heterocyclic compound incorporating a halogenated nitroaromatic structure, this molecule demands rigorous safety protocols to mitigate risks to personnel and the environment. This guide is designed for professionals in research and drug development, offering a framework grounded in established chemical safety principles.

Hazard Profile and Core Safety Principles

Understanding the chemical nature of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is fundamental to its safe management. The molecule's structure suggests several potential hazards based on its constituent functional groups:

  • Imidazo[1,2-a]pyridine Core : This is a nitrogen-containing heterocyclic system. Pyridine and its derivatives are often classified as hazardous waste, requiring specific disposal procedures.[1][2] Under no circumstances should they be disposed of via standard drains or mixed with general refuse.[1]

  • Halogenated Moieties (Bromo- and Chloromethyl-) : Halogenated organic compounds can pose significant environmental risks and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent pollutants.

  • Nitroaromatic Group : Nitroaromatic compounds are known for their potential toxicity and reactivity.[3][4] The presence of a nitro group can make the compound an oxidizing agent and may contribute to thermal instability. The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation and potentially toxic.[3]

Given this profile, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] Adherence to strict Personal Protective Equipment (PPE) protocols is mandatory.

Table 1: Essential Safety and Handling Parameters
ParameterGuidelineRationale
Personal Protective Equipment (PPE) Chemical splash goggles or face shield, nitrile or neoprene gloves, fully-buttoned lab coat.To prevent skin and eye contact with the potentially irritating and toxic compound.[1][5][6]
Handling Location Certified laboratory chemical fume hood.To prevent inhalation of dust or vapors, which may be harmful.[2][7]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.The nitro- and pyridine-like functionalities suggest potential flammability and reactivity.[5][8]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), and bases.To prevent vigorous, potentially hazardous reactions.[2]

Step-by-Step Disposal Protocol

The proper disposal of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a critical aspect of laboratory safety and environmental compliance.[1] The following protocol outlines the necessary steps for collecting and preparing this chemical for final disposal by a licensed waste management service.

I. Waste Collection
  • Designate a Waste Container : Select a compatible, sealable, and airtight hazardous waste container.[2] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is clean and dry before use.

  • Collect Waste : Carefully transfer all waste materials, including the pure compound, reaction residues, and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads), into the designated container.[1][9]

  • Avoid Mixing : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[2]

II. Labeling and Storage
  • Immediate Labeling : As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[1][2]

  • Complete Information : Clearly write the full chemical name, "6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine," on the label. Include all known hazard information (e.g., "Toxic," "Irritant").

  • Secure Storage : Tightly seal the container and store it in a designated, cool, dry, and well-ventilated secondary containment area.[1][2][7] This area must be away from heat, direct sunlight, and incompatible chemicals.[1][2]

III. Final Disposal
  • Contact EHS : Once the container is full or no longer in use, contact your institution's EHS department or professional waste disposal service.[1][2]

  • Arrange for Pickup : Follow your institution's specific procedures for scheduling a chemical waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Incineration : The likely disposal method for halogenated nitroaromatic compounds is high-temperature incineration (e.g., rotary kiln or liquid injection) to ensure complete destruction.[10] This must be performed at a licensed hazardous waste facility.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the area and ensure the space is well-ventilated, preferably under a chemical fume hood.[1][9]

  • Don PPE : Before addressing the spill, don the appropriate PPE as detailed in Table 1.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[1][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5][9] Label the container as "Spill Debris containing 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine" and manage it according to the disposal protocol above.

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine.

G cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation: 6-Bromo-2-(chloromethyl) -3-nitroimidazo[1,2-a]pyridine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Airtight Waste Container fume_hood->container collect Collect Waste & Contaminated Materials container->collect label_waste Label Container: 'Hazardous Waste' & Full Chemical Name collect->label_waste store Store Sealed Container in Cool, Dry, Ventilated Secondary Containment label_waste->store incompatibles Segregate from Incompatible Materials (Oxidizers, Acids) store->incompatibles contact_ehs Contact Institutional EHS for Waste Pickup incompatibles->contact_ehs end Professional Disposal (e.g., High-Temp Incineration) contact_ehs->end

Caption: Disposal workflow for 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine.

References

  • Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Pyridine Standard Operating Procedure.
  • Toxicological Profile for Pyridine.
  • Imidazo[1,2-a]pyridine-3-carboxylic acid SDS. ECHEMI.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Pyridine Safety D
  • Safety Data Sheet for 6-Bromo-3-pyridazinamine. Fisher Scientific.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Bioremediation of nitroaromatic compounds. (2009). In Bioremediation: Applied Microbial Solutions for Real-World Environmental Cleanup. ASM Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。